An In-depth Technical Guide to (S)-Cystathionine-d4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of (S)-Cystathionine-d4, a deuterated...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of (S)-Cystathionine-d4, a deuterated form of the sulfur-containing amino acid intermediate, cystathionine. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolomics, drug metabolism studies, and clinical diagnostics.
Core Chemical Properties and Structure
(S)-Cystathionine-d4 is a stable isotope-labeled analog of (S)-cystathionine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of its unlabeled counterpart in various biological matrices.
Table 1: Chemical Properties and Identifiers of (S)-Cystathionine-d4
Metabolic Significance: The Transsulfuration Pathway
Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that converts methionine to cysteine. This pathway is crucial for the synthesis of glutathione, a major cellular antioxidant, and for the regulation of homocysteine levels. Elevated homocysteine is a risk factor for various diseases. (S)-Cystathionine-d4 can be used as a tracer to study the flux and regulation of this vital pathway.
Figure 1: The Transsulfuration Pathway
Experimental Protocols
Synthesis of (S)-Cystathionine-d4
The synthesis of (S)-Cystathionine-d4 can be achieved through enzymatic or chemical methods. An enzymatic approach offers high stereoselectivity.
Enzymatic Synthesis Protocol:
This protocol utilizes cystathionine β-synthase (CBS) to catalyze the condensation of L-serine and L-homocysteine-d4.
Preparation of L-homocysteine-d4: L-homocysteine-d4 can be synthesized from L-methionine-d4 via demethylation or sourced commercially.
Reaction Mixture Preparation: In a reaction vessel, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0):
L-serine (e.g., 10 mM)
L-homocysteine-d4 (e.g., 10 mM)
Pyridoxal 5'-phosphate (PLP), a CBS cofactor (e.g., 0.1 mM)
Recombinant human cystathionine β-synthase (a suitable concentration to ensure efficient conversion).
Incubation: Incubate the reaction mixture at 37°C for a sufficient duration (e.g., 2-4 hours), monitoring the reaction progress by LC-MS.
Reaction Quenching: Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold methanol or by heat inactivation.
Purification: Purify the (S)-Cystathionine-d4 from the reaction mixture using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
Verification: Confirm the identity and isotopic purity of the synthesized (S)-Cystathionine-d4 using high-resolution mass spectrometry and NMR spectroscopy.
Exploratory
(S)-Cystathionine-d4: A Technical Guide to Synthesis and Isotopic Purity Analysis
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (S)-Cystathionine-d4, a crucial tool in met...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (S)-Cystathionine-d4, a crucial tool in metabolic research and as an internal standard in quantitative mass spectrometry-based studies. This document outlines detailed methodologies for both enzymatic and chemical synthesis routes, along with robust analytical protocols for the determination of isotopic enrichment and overall purity.
Introduction
(S)-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Isotope-labeled analogues, such as (S)-Cystathionine-d4, are invaluable for tracing metabolic fluxes, elucidating enzyme mechanisms, and serving as ideal internal standards for mass spectrometry-based quantification of the endogenous unlabeled compound. The integration of stable isotopes at specific positions allows for differentiation from the naturally occurring analyte, thereby correcting for matrix effects and variations in sample preparation and instrument response. This guide details the practical aspects of producing and characterizing high-purity (S)-Cystathionine-d4.
Synthesis of (S)-Cystathionine-d4
Two primary strategies for the synthesis of (S)-Cystathionine-d4 are presented: an enzymatic approach leveraging the catalytic activity of cystathionine γ-synthase in a deuterated environment, and a chemical synthesis route involving the coupling of deuterated precursors.
Enzymatic Synthesis using Cystathionine γ-Synthase (CGS)
The enzymatic synthesis of (S)-Cystathionine-d4 offers high stereospecificity and is based on the catalytic activity of cystathionine γ-synthase (CGS) [EC 2.5.1.48]. This enzyme catalyzes the condensation of an activated homoserine derivative and L-cysteine to form L-cystathionine. By conducting the reaction in deuterium oxide (D₂O), deuterium atoms can be incorporated into the molecule. The likely positions of deuteration are the α- and β-positions of the homoserine moiety and the α-position of the cysteine moiety, depending on the enzyme's mechanism and the specific precursors used. For the purpose of this guide, we will assume the use of commercially available deuterated precursors where possible to control the labeling pattern. A common commercially available form is DL-Cystathionine-3,3,4,4-d4, which implies deuteration on the homocysteine portion. The following protocol outlines a general procedure for the enzymatic synthesis.
1. Expression and Purification of Cystathionine γ-Synthase (CGS):
A recombinant CGS, for example from E. coli or A. thaliana, can be overexpressed in a suitable E. coli strain (e.g., BL21(DE3)).
Culture the transformed E. coli in a suitable medium (e.g., LB or M9 minimal medium) and induce protein expression with IPTG.
Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing pyridoxal-5'-phosphate (PLP) and a protease inhibitor cocktail).
Purify the CGS enzyme from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography for higher purity.
Assess the purity of the enzyme by SDS-PAGE.
2. Enzymatic Reaction in D₂O:
Prepare a reaction mixture in a D₂O-based buffer (e.g., 100 mM potassium phosphate, pD 7.5).
The reaction mixture should contain:
O-succinyl-L-homoserine-d4 (e.g., 10 mM)
L-cysteine (e.g., 10 mM)
Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)
Purified CGS enzyme (e.g., 0.1-1 mg/mL)
Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a sufficient duration (e.g., 4-24 hours), monitoring the reaction progress by HPLC or LC-MS.
3. Purification of (S)-Cystathionine-d4:
Terminate the enzymatic reaction by adding a denaturing agent (e.g., trichloroacetic acid) or by heat inactivation, followed by centrifugation to remove the precipitated enzyme.
Purify the (S)-Cystathionine-d4 from the reaction supernatant using ion-exchange chromatography. A strong cation exchange (SCX) column is suitable for retaining the amino acid.
Elute the bound (S)-Cystathionine-d4 using a salt gradient (e.g., 0-1 M NaCl or NH₄Cl in a suitable buffer).
Collect fractions and analyze for the presence of the desired product by a suitable method (e.g., ninhydrin test or LC-MS).
Pool the pure fractions and desalt them using a suitable method (e.g., reverse-phase chromatography with a volatile buffer or lyophilization if the buffer is volatile).
Lyophilize the final product to obtain a stable powder.
Diagram of the Enzymatic Synthesis Workflow:
Caption: Workflow for the enzymatic synthesis of (S)-Cystathionine-d4.
Chemical Synthesis
Chemical synthesis provides an alternative route to (S)-Cystathionine-d4. A plausible strategy involves the condensation of a deuterated L-homocysteine derivative with a suitable L-serine-derived electrophile. This approach offers flexibility in the placement of isotopic labels, provided the deuterated starting materials are accessible.
1. Synthesis of L-Homocysteine-d4:
A potential route starts from a deuterated L-methionine precursor. The synthesis of deuterated amino acids can be complex and often involves multi-step procedures. For the purpose of this guide, we will assume access to a commercially available or custom-synthesized L-homocysteine with deuterium at the 3,3,4,4 positions.
2. Synthesis of (S)-2-amino-3-chloropropanoic acid:
This starting material can be synthesized from L-serine.
3. Condensation Reaction:
The condensation of L-homocysteine-d4 with (S)-2-amino-3-chloropropanoic acid is typically carried out under alkaline conditions.
Dissolve L-homocysteine-d4 and (S)-2-amino-3-chloropropanoic acid hydrochloride in an aqueous alkaline solution (e.g., NaOH solution).
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.
Monitor the reaction progress by TLC or HPLC.
4. Purification of (S)-Cystathionine-d4:
Neutralize the reaction mixture with an acid (e.g., HCl).
The product can be precipitated from the solution and collected by filtration.
Further purification can be achieved by recrystallization or by ion-exchange chromatography as described in the enzymatic synthesis protocol.
Diagram of the Chemical Synthesis Pathway:
Foundational
The Role of (S)-Cystathionine-d4 in the Transsulfuration Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the transsulfuration pathway and the critical role of the stable isotope-labeled compound, (S)-Cys...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transsulfuration pathway and the critical role of the stable isotope-labeled compound, (S)-Cystathionine-d4, in its quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in studying sulfur metabolism, redox homeostasis, and related therapeutic interventions.
Core Introduction to the Transsulfuration Pathway
The transsulfuration pathway is a pivotal metabolic route that channels the sulfur atom from methionine to cysteine. This pathway is essential for the synthesis of cysteine, a semi-essential amino acid that is a crucial precursor for the major intracellular antioxidant, glutathione (GSH). The pathway also plays a significant role in the metabolism of homocysteine, an intermediate that, when accumulated, is associated with various pathologies.
The pathway is primarily governed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes:
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine. This is the first and rate-limiting step of the transsulfuration pathway.
Cystathionine γ-lyase (CTH or CSE): This enzyme catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
The regulation of these enzymes is critical for maintaining cellular redox balance and managing sulfur amino acid metabolism. Dysregulation of the transsulfuration pathway is implicated in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
(S)-Cystathionine-d4: A Tool for Precise Quantification
(S)-Cystathionine-d4 is a stable isotope-labeled form of cystathionine, where four hydrogen atoms have been replaced by deuterium. Its primary and most critical application in the study of the transsulfuration pathway is as an internal standard for the accurate quantification of endogenous cystathionine using mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to its structural and chemical similarity to endogenous cystathionine, (S)-Cystathionine-d4 co-elutes and ionizes similarly during LC-MS/MS analysis. However, its increased mass allows it to be distinguished from the unlabeled analyte. By adding a known amount of (S)-Cystathionine-d4 to a biological sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to highly accurate and precise quantification of the endogenous cystathionine levels. This precise measurement is fundamental for assessing the activity of the transsulfuration pathway and understanding its role in health and disease.
While not typically used as a tracer to measure metabolic flux directly, the accurate quantification it enables is a prerequisite for many metabolic studies, including those that do employ other stable isotopes (e.g., ¹³C-serine, ³⁵S-methionine) to trace pathway dynamics.
Data Presentation: Quantitative Insights into the Transsulfuration Pathway
The use of (S)-Cystathionine-d4 as an internal standard has facilitated the generation of a wealth of quantitative data on the transsulfuration pathway. The following tables summarize key quantitative parameters.
Table 1: Quantitative Data for Cystathionine β-synthase (CBS) Activity. This table presents key kinetic parameters and activity levels of CBS in various human-derived samples, highlighting the differences between healthy controls and individuals with CBS deficiency.
Metabolite
Concentration
Biological Matrix
Reference
Transsulfuration Pathway Metabolites
Cystathionine
140 nM (range 65-301 nM)
Normal Human Serum
Homocysteine (fasting)
5-15 µmol/L
Human Plasma
Cysteine
200-300 µmol/L
Human Plasma
Glutathione (GSH)
1-10 mmol/L
Various Tissues
Table 2: Typical Concentrations of Key Transsulfuration Pathway Metabolites. This table provides an overview of the physiological concentrations of cystathionine and related metabolites in human biological fluids.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving the quantification of transsulfuration pathway activity and metabolites, where (S)-Cystathionine-d4 plays a vital role as an internal standard.
Measurement of Cystathionine β-Synthase (CBS) Activity in Plasma using LC-MS/MS
This protocol describes the measurement of CBS activity in plasma by quantifying the formation of deuterated cystathionine from a deuterated serine substrate.
Materials:
Human plasma
(S)-Cystathionine-d4 (as internal standard)
L-Serine-2,3,3-d3 (substrate)
L-Homocysteine
S-Adenosylmethionine (SAM) (activator)
Pyridoxal-5'-phosphate (PLP) (cofactor)
Dithiothreitol (DTT) (reducing agent)
Trichloroacetic acid (TCA) for protein precipitation
LC-MS/MS system
Procedure:
Sample Preparation: Thaw plasma samples on ice.
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.6), L-Serine-2,3,3-d3, L-homocysteine, SAM, PLP, and DTT.
Enzyme Reaction:
Add a small volume of plasma (e.g., 20 µL) to the reaction mixture.
Incubate the reaction at 37°C for a defined period (e.g., 4 hours).
Reaction Termination and Protein Precipitation:
Stop the reaction by adding ice-cold TCA.
Add a known amount of (S)-Cystathionine-d4 as an internal standard.
Vortex and centrifuge to pellet the precipitated proteins.
LC-MS/MS Analysis:
Transfer the supernatant to an autosampler vial.
Inject the sample into the LC-MS/MS system.
Separate the analytes using a suitable column (e.g., a C18 or HILIC column).
Detect and quantify the formed d2-cystathionine and the d4-cystathionine internal standard using multiple reaction monitoring (MRM).
Data Analysis: Calculate the CBS activity based on the ratio of the peak area of the product (d2-cystathionine) to the internal standard (d4-cystathionine) and a standard curve.
Quantification of Transsulfuration Pathway Metabolites in Biological Samples by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of multiple metabolites in the transsulfuration pathway.
(S)-Cystathionine-d4 and other relevant deuterated internal standards (e.g., for homocysteine, cysteine, methionine)
Methanol or acetonitrile for protein precipitation
Formic acid for acidification of the mobile phase
LC-MS/MS system
Procedure:
Sample Extraction and Protein Precipitation:
To a known amount of sample, add a mixture of deuterated internal standards, including (S)-Cystathionine-d4.
Add ice-cold methanol or acetonitrile to precipitate proteins.
Vortex and centrifuge to pellet the precipitated proteins.
Sample Preparation for Injection:
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase).
LC-MS/MS Analysis:
Inject the reconstituted sample into the LC-MS/MS system.
Use a chromatographic method optimized for the separation of polar amino acids.
Employ an electrospray ionization (ESI) source in positive ion mode.
Set up MRM transitions for each target metabolite and its corresponding internal standard.
Data Analysis:
Integrate the peak areas for each analyte and its internal standard.
Generate a calibration curve for each analyte using known concentrations of standards and a fixed concentration of the internal standard.
Calculate the concentration of each metabolite in the sample based on the peak area ratio and the calibration curve.
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the transsulfuration pathway and a typical experimental workflow.
Caption: The Transsulfuration Pathway.
Caption: LC-MS/MS Workflow for Cystathionine Quantification.
Conclusion
(S)-Cystathionine-d4 is an indispensable tool for the precise and accurate quantification of cystathionine, a key intermediate in the transsulfuration pathway. Its use as an internal standard in LC-MS/MS methods has significantly advanced our ability to study the activity of this vital metabolic route. While not a direct tracer of metabolic flux, the quantitative data it helps to generate are fundamental for understanding the role of the transsulfuration pathway in health and for investigating its dysregulation in various diseases. This technical guide provides researchers, scientists, and drug development professionals with a solid foundation for incorporating the quantitative analysis of the transsulfuration pathway into their research, with (S)-Cystathionine-d4 serving as a cornerstone for reliable and reproducible measurements.
(S)-Cystathionine-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying flux in biological systems. (S)-Cystathionine-d4,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying flux in biological systems. (S)-Cystathionine-d4, a deuterated isotopologue of the key metabolic intermediate L-cystathionine, serves as a valuable tracer for investigating the transsulfuration pathway. This pathway is critical for sulfur amino acid metabolism, cysteine and glutathione biosynthesis, and hydrogen sulfide (H₂S) production. Dysregulation of this pathway is implicated in various pathologies, including genetic disorders like homocystinuria, cardiovascular diseases, and cancer. This technical guide provides a comprehensive overview of the application of (S)-Cystathionine-d4 as a metabolic tracer, including experimental design, detailed protocols for in vitro and in vivo studies, and data analysis strategies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Cystathionine and the Transsulfuration Pathway
Cystathionine is a non-proteinogenic amino acid that serves as a crucial intermediate in the transsulfuration pathway, which facilitates the conversion of homocysteine to cysteine. This pathway plays a central role in sulfur metabolism and is governed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes:
Cystathionine β-synthase (CBS): Catalyzes the condensation of serine and homocysteine to form cystathionine.[1][2]
Cystathionine γ-lyase (CTH or CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3][4]
The cysteine produced is a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), as well as taurine and H₂S.[4] Given its central role, tracking the metabolic fate of cystathionine provides valuable insights into the regulation and dysregulation of these critical downstream pathways.
(S)-Cystathionine-d4 is a stable isotope-labeled version of the naturally occurring L-cystathionine, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling allows for its distinction from the endogenous pool of unlabeled cystathionine, enabling researchers to trace its metabolic conversion into downstream products.
Synthesis of (S)-Cystathionine-d4
The enantiomerically pure synthesis of (S)-Cystathionine-d4 is crucial for its application as a tracer. While a variety of methods exist for the asymmetric synthesis of deuterated amino acids, a common strategy for preparing L-cystathionine involves the thioalkylation of a protected L-cysteine derivative with a protected and activated derivative of L-homoserine. For the synthesis of (S)-Cystathionine-d4, a deuterated L-homoserine precursor would be utilized in a similar synthetic scheme.
Signaling Pathways and Experimental Workflows
The primary metabolic pathway traced by (S)-Cystathionine-d4 is the second half of the transsulfuration pathway, catalyzed by CTH.
Figure 1: Overview of the Transsulfuration Pathway.
An experimental workflow for a typical in vitro tracer study is outlined below.
Figure 2: In Vitro Tracer Study Workflow.
Experimental Protocols
In Vitro Tracer Study in Cultured Cells
This protocol provides a general framework for tracing the metabolism of (S)-Cystathionine-d4 in adherent cell cultures.
Materials:
Cultured cells of interest (e.g., HepG2, SH-SY5Y)
Complete cell culture medium
(S)-Cystathionine-d4 stock solution (e.g., 10 mM in sterile water or PBS)
Phosphate-buffered saline (PBS), ice-cold
80% Methanol (LC-MS grade), chilled to -80°C
Cell scraper
Centrifuge tubes
Liquid nitrogen
Procedure:
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to desired confluency (typically 80-90%).
Tracer Incubation:
Aspirate the culture medium.
Wash the cells once with pre-warmed PBS.
Add fresh culture medium containing a final concentration of (S)-Cystathionine-d4 (e.g., 100-500 µM).
Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of tracer incorporation.
Sample Collection:
At each time point, place the culture plate on ice.
Aspirate the medium and wash the cells twice with ice-cold PBS.
Add 1 mL of ice-cold 80% methanol to each well.
Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.
Flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.
Metabolite Extraction:
Thaw the samples on ice.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
In Vivo Tracer Study in Animal Models
This protocol outlines a general procedure for an in vivo tracer study in mice.
Materials:
Experimental animals (e.g., C57BL/6 mice)
(S)-Cystathionine-d4 solution for injection (sterile, isotonic)
Anesthesia
Surgical tools for tissue collection
Liquid nitrogen
Procedure:
Animal Acclimation: Acclimate animals to the experimental conditions.
Tracer Administration: Administer (S)-Cystathionine-d4 via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage will need to be optimized based on the animal model and experimental goals.
Time-Course Tissue Collection: At designated time points post-injection, anesthetize the animals and collect tissues of interest (e.g., liver, kidney, brain).
Sample Processing:
Immediately flash-freeze the collected tissues in liquid nitrogen to quench metabolic activity.
Store tissues at -80°C until metabolite extraction.
Metabolite Extraction from Tissue:
Weigh the frozen tissue.
Homogenize the tissue in a pre-chilled solvent mixture (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.
Follow the metabolite extraction procedure as described for the in vitro protocol (steps 4.1.4 and onwards).
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific detection and quantification of (S)-Cystathionine-d4 and its deuterated metabolites.
Instrumentation:
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions (Example):
Column: A HILIC (hydrophilic interaction liquid chromatography) column is often suitable for the separation of polar metabolites like amino acids.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A gradient elution from high organic to high aqueous mobile phase.
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer. The precursor and product ion pairs for (S)-Cystathionine-d4 and its expected metabolites need to be determined by infusing pure standards.
Metabolite
Precursor Ion (m/z)
Product Ion (m/z)
(S)-Cystathionine-d4
227.1
To be determined
d-Cysteine
126.0
To be determined
d-α-Ketobutyrate
107.0
To be determined
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. Product ions need to be optimized for sensitivity.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis should be organized into tables to facilitate comparison across different experimental conditions and time points.
Table 1: Fractional Enrichment of Downstream Metabolites from (S)-Cystathionine-d4 in Cultured HepG2 Cells
Time (hours)
% Labeled Cysteine (d-Cysteine)
% Labeled α-Ketobutyrate (d-α-Ketobutyrate)
0
0
0
1
5.2 ± 0.8
4.9 ± 0.7
4
25.6 ± 3.1
24.8 ± 2.9
8
48.9 ± 5.4
47.5 ± 5.1
24
75.3 ± 8.2
73.9 ± 7.9
Values are presented as mean ± standard deviation (n=3). Data is hypothetical and for illustrative purposes only.
The fractional enrichment is calculated as the ratio of the peak area of the labeled metabolite to the sum of the peak areas of both the labeled and unlabeled forms. This data provides a direct measure of the flux through the CTH-catalyzed step of the transsulfuration pathway.
Conclusion
(S)-Cystathionine-d4 is a powerful tool for investigating the dynamics of the transsulfuration pathway. By employing the experimental and analytical strategies outlined in this guide, researchers can gain valuable insights into the metabolic fate of cystathionine in various biological contexts. This knowledge is essential for understanding the pathophysiology of diseases associated with altered sulfur amino acid metabolism and for the development of novel therapeutic interventions. Further studies are warranted to expand the application of this tracer to a wider range of biological models and disease states.
The Genesis of a Tracer: An In-depth Technical Guide to the Discovery and History of Stable Isotope Labeling with (S)-Cystathionine-d4
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the discovery, history, and core applications of stable isotope labeling with (S)-Cystathionine-d4. This deuterated analogu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, history, and core applications of stable isotope labeling with (S)-Cystathionine-d4. This deuterated analogue of a key intermediate in sulfur amino acid metabolism has become an invaluable tool for researchers in various fields, from fundamental biochemistry to drug development. By providing a stable, non-radioactive tracer, (S)-Cystathionine-d4 allows for precise and safe investigation of metabolic pathways, enzyme kinetics, and the diagnosis of metabolic disorders.
Discovery and Historical Context: Pioneering the Path of Sulfur Metabolism
The journey to the use of (S)-Cystathionine-d4 is intrinsically linked to the broader history of stable isotope use in metabolic research and the groundbreaking work on the transsulfuration pathway. While a singular "discovery" paper for (S)-Cystathionine-d4 is not readily apparent in the historical literature, its development can be traced through a logical progression of scientific inquiry.
The mid-20th century marked a revolutionary period in biochemistry with the advent of isotopic tracers. Visionary scientists began to unravel the intricate web of metabolic pathways by "labeling" molecules with heavier, non-radioactive isotopes and tracking their fate within biological systems. A pivotal figure in this era was Vincent du Vigneaud, a Nobel laureate whose work laid the foundation for our understanding of sulfur-containing amino acids.
In the 1940s, du Vigneaud and his colleagues were deeply engaged in elucidating the metabolic relationship between methionine and cysteine. They hypothesized that the sulfur atom from methionine was transferred to form cysteine, a process now known as the transsulfuration pathway. To prove this, they synthesized deuterated forms of related compounds, such as tetradeuterohomocystine and dideuteromethionine, and administered them to animals. By analyzing the isotopic composition of isolated cystine, they could trace the path of the deuterium-labeled sulfur-containing backbone, providing strong evidence for the conversion. This pioneering work, while not explicitly mentioning (S)-Cystathionine-d4, established the principle and methodology of using deuterium labeling to study this specific metabolic route.
The chemical synthesis of the four stereoisomers of unlabeled cystathionine was a significant achievement of this period, providing the essential reference compounds for metabolic studies. The groundwork laid by du Vigneaud's team set the stage for the eventual synthesis and application of isotopically labeled versions of the pathway's intermediates, including cystathionine.
Synthesis of (S)-Cystathionine-d4: From Chemical to Enzymatic Routes
The ability to synthesize (S)-Cystathionine-d4 with high purity and isotopic enrichment is crucial for its use as a reliable tracer and internal standard. Over the years, both chemical and enzymatic methods have been developed.
Chemical Synthesis
Early synthetic routes to unlabeled cystathionine isomers provided the chemical foundation for producing their deuterated counterparts. These methods often involved the reaction of a protected and activated derivative of homocysteine with a suitably modified serine derivative. The introduction of deuterium at specific positions, typically on the homocysteine moiety to create the d4 analogue, would be achieved by using deuterated starting materials or reagents during the synthesis.
Enzymatic Synthesis
A significant advancement in the preparation of deuterated amino acids came with the use of enzymes. A notable method developed in 1993 utilized E. coli cystathionine γ-synthase to catalyze the chiral exchange of α- and β-hydrogens of various amino acids with deuterium from heavy water (D₂O)[1]. This enzymatic approach offers high stereospecificity and can be a powerful tool for producing specifically labeled isotopologues, including the precursors for (S)-Cystathionine-d4 synthesis.
Core Applications in Research and Drug Development
The primary utility of (S)-Cystathionine-d4 lies in its application as an internal standard for quantitative analysis by mass spectrometry and as a tracer for metabolic flux studies.
Gold Standard for Quantitative Analysis: Isotope Dilution Mass Spectrometry
In the realm of bioanalysis, particularly with the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard for accurate and precise quantification. (S)-Cystathionine-d4, being chemically identical to its endogenous counterpart but with a different mass, co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantitative data.
This is particularly critical in clinical diagnostics, such as in the screening and monitoring of disorders related to the transsulfuration pathway, like homocystinuria, a condition caused by a deficiency in the enzyme cystathionine β-synthase (CBS).
Table 1: Quantitative Applications of Deuterated Cystathionine in Mass Spectrometry
Application Area
Analyte(s) Quantified
Matrix
Internal Standard
Key Outcome
Clinical Diagnostics
Cystathionine, Homocysteine
Plasma, Dried Blood Spots
(S)-Cystathionine-d4
Accurate diagnosis and monitoring of homocystinuria and other metabolic disorders.
Drug Development
Investigational Drugs and their Metabolites
Plasma, Urine, Tissues
(S)-Cystathionine-d4 (as a representative analyte)
Pharmacokinetic profiling and bioequivalence studies.
Metabolic Research
Intermediates of the Transsulfuration Pathway
Cell lysates, Tissue homogenates
(S)-Cystathionine-d4
Elucidation of metabolic flux and enzyme kinetics.
Tracing Metabolic Fates: Metabolic Flux Analysis
By introducing (S)-Cystathionine-d4 into a biological system, researchers can trace the flow of the cystathionine molecule through the transsulfuration pathway. By measuring the isotopic enrichment of downstream metabolites like cysteine and subsequent products such as glutathione, it is possible to quantify the rate of metabolic flux through this pathway under various physiological and pathological conditions. This information is invaluable for understanding the regulation of sulfur amino acid metabolism and how it is altered in disease states or in response to therapeutic interventions.
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the key experimental protocols involving the use of (S)-Cystathionine-d4. Specific details may vary depending on the application and instrumentation.
Sample Preparation for LC-MS/MS Analysis
Sample Collection: Biological samples (e.g., plasma, urine, cell lysates) are collected and stored under appropriate conditions to prevent degradation of the analytes.
Internal Standard Spiking: A known amount of (S)-Cystathionine-d4 solution is added to each sample, calibrator, and quality control sample at the beginning of the preparation process.
Protein Precipitation: For plasma or cell lysate samples, proteins are typically precipitated by adding a solvent like acetonitrile or methanol.
Extraction: The supernatant containing the analytes and the internal standard is separated from the precipitated protein.
Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic properties or ionization efficiency of the analytes.
Reconstitution: The final extract is often evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where the analytes are separated on a suitable column.
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both the endogenous (unlabeled) cystathionine and the deuterated internal standard ((S)-Cystathionine-d4).
Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve.
Visualizing the Core Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: The Transsulfuration Pathway.
Caption: Isotope Dilution Mass Spectrometry Workflow.
Conclusion and Future Perspectives
The development and application of stable isotope labeling with (S)-Cystathionine-d4 represent a significant milestone in our ability to probe the complexities of sulfur amino acid metabolism. From its conceptual origins in the pioneering work of early biochemists to its current role as a gold-standard analytical tool, this labeled molecule has empowered researchers to gain deeper insights into health and disease. As analytical technologies continue to advance in sensitivity and resolution, the use of (S)-Cystathionine-d4 and other stable isotope tracers will undoubtedly continue to be at the forefront of metabolic research, driving new discoveries and the development of novel therapeutic strategies.
Commercial suppliers and availability of (S)-Cystathionine-d4 for research
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of (S)-Cystathionine-d4, including its commercial availability, applications in research, and detailed experimenta...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of (S)-Cystathionine-d4, including its commercial availability, applications in research, and detailed experimental protocols. (S)-Cystathionine-d4 is a deuterated stable isotope-labeled form of (S)-Cystathionine, a key intermediate in the transsulfuration pathway. Its primary application in research is as an internal standard for the accurate quantification of endogenous cystathionine in biological samples using mass spectrometry.
Commercial Availability and Suppliers
(S)-Cystathionine-d4 is available from several commercial suppliers catering to the research community. The product is typically supplied as a solid with high isotopic and chemical purity. Below is a summary of offerings from prominent suppliers.
Supplier
Product Name
Catalog Number
Purity
Isotopic Enrichment
Formulation
Storage
Cayman Chemical
Cystathionine-d4
36610
≥98%
≥99% deuterated forms (d1-d4)
Solid
-20°C
MedChemExpress
(S)-Cystathionine-d4
HY-W009749CS
97.11%
Not specified
Solid
-20°C
LGC Standards
D,L-Cystathionine-d4
TRC-C989497
>95% (HPLC)
Not specified
Neat
-20°C
Note: Product specifications are subject to change. Please refer to the supplier's website for the most current information.
Role in the Transsulfuration Pathway
Cystathionine is a critical intermediate in the transsulfuration pathway, which is responsible for the conversion of methionine to cysteine.[1] This pathway plays a vital role in sulfur metabolism, redox regulation, and the synthesis of important molecules like glutathione.[2] The pathway begins with the essential amino acid methionine and proceeds through several enzymatic steps to produce cysteine.
The key enzymes involved in the direct metabolism of cystathionine are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CTH). CBS catalyzes the condensation of homocysteine and serine to form cystathionine.[3] Subsequently, CTH cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3]
Figure 1. The Transsulfuration Pathway.
Experimental Protocols: Quantification of Cystathionine using (S)-Cystathionine-d4 by LC-MS/MS
(S)-Cystathionine-d4 is an ideal internal standard for stable isotope dilution mass spectrometry, a highly accurate and specific method for quantifying endogenous metabolites.[4] The following is a representative protocol synthesized from established methodologies for the analysis of amino acids in biological fluids, such as plasma.
Sample Preparation (Protein Precipitation)
Biological samples like plasma or serum contain high concentrations of proteins that can interfere with LC-MS/MS analysis. Therefore, a protein precipitation step is essential.
Reagents:
(S)-Cystathionine-d4 internal standard stock solution (e.g., 1 mg/mL in 0.1 M HCl).
Precipitation solvent: Acetonitrile (ACN) or 10% Trichloroacetic acid (TCA).
0.1% Formic acid in water.
Procedure:
Thaw frozen plasma or serum samples on ice.
In a microcentrifuge tube, add 50 µL of the plasma/serum sample.
Add a known amount of the (S)-Cystathionine-d4 internal standard working solution. The final concentration should be similar to the expected endogenous concentration of cystathionine.
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube.
Evaporate the supernatant to dryness under a stream of nitrogen.
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC)
The separation of cystathionine from other amino acids and matrix components is typically achieved using reversed-phase or HILIC chromatography.
Typical LC Parameters:
Column: A C18 column (e.g., 2.1 x 100 mm, 2.5 µm particle size) is commonly used.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
Flow Rate: 0.3 - 0.5 mL/min.
Column Temperature: 30 - 40°C.
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Cystathionine (unlabeled): The precursor ion [M+H]⁺ is m/z 223.1. A common product ion for quantification is m/z 134.1.
(S)-Cystathionine-d4 (internal standard): The precursor ion [M+H]⁺ is m/z 227.1. The corresponding product ion would be m/z 138.1.
Instrument Settings: Parameters such as collision energy and declustering potential should be optimized for the specific instrument and analytes.
Data Analysis and Quantification
The concentration of endogenous cystathionine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled cystathionine and a fixed concentration of the internal standard.
Figure 2. Experimental Workflow for Targeted Quantification.
Conclusion
(S)-Cystathionine-d4 is an essential tool for researchers in the fields of metabolomics, clinical chemistry, and drug development who require accurate and precise quantification of cystathionine. Its use as an internal standard in LC-MS/MS methods allows for the reliable measurement of this key metabolite in various biological matrices, facilitating a deeper understanding of the transsulfuration pathway and its role in health and disease. This guide provides a foundational understanding of its commercial availability and a representative protocol for its application, which can be adapted and optimized for specific research needs.
Safety and handling guidelines for (S)-Cystathionine-d4
Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS).
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). A specific SDS for (S)-Cystathionine-d4 was not located; therefore, this guidance is synthesized from information on cystathionine, its deuterated forms, and compounds with similar toxicological profiles. Always consult the official SDS provided by the supplier before handling this compound and adhere to all institutional and governmental safety regulations.
Introduction
(S)-Cystathionine-d4 is a deuterated form of cystathionine, an intermediate in the transsulfuration pathway. It is primarily utilized as an internal standard for the quantification of cystathionine in biological samples by mass spectrometry (GC-MS or LC-MS)[1]. The incorporation of deuterium atoms provides a distinct mass shift, allowing for accurate differentiation from the endogenous, non-labeled compound. This guide provides comprehensive safety and handling guidelines critical for researchers and professionals working with this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of Cystathionine-d4 and its non-deuterated counterpart is presented below.
Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.
Guideline Category
Recommendations
Engineering Controls
Work under a chemical fume hood. Ensure eyewash stations and safety showers are in close proximity.
Personal Protective Equipment (PPE)
Wear appropriate protective gloves, clothing, and eye/face protection. For operations where dust may be generated, a NIOSH-approved respirator is recommended.
Hygiene Practices
Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face thoroughly after handling.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C. Keep locked up or in an area accessible only to qualified personnel.
Incompatibilities
Strong oxidizing agents and metals.
Experimental Protocols
The following are generalized protocols for the handling and use of (S)-Cystathionine-d4 as an internal standard. Researchers must adapt these protocols to their specific experimental needs and institutional safety guidelines.
Preparation of Stock Solutions
Pre-weighing: Allow the vial of (S)-Cystathionine-d4 to equilibrate to room temperature before opening to prevent condensation.
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound using an analytical balance.
Solubilization: Add the appropriate solvent (e.g., slightly aqueous solutions) to the weighed solid. Vortex or sonicate briefly to ensure complete dissolution.
Storage: Store the stock solution in a tightly sealed vial at -20°C or below.
Use as an Internal Standard in Mass Spectrometry
Sample Preparation: Prepare biological samples (e.g., plasma, tissue homogenates) according to the specific extraction protocol.
Spiking: Add a known amount of the (S)-Cystathionine-d4 stock solution to each sample and calibration standard early in the sample preparation process to account for analyte loss during extraction.
Extraction: Proceed with the established extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
Analysis: Analyze the processed samples by a validated LC-MS or GC-MS method.
Quantification: Quantify the endogenous cystathionine by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Cystathionine
Cystathionine is a key intermediate in the transsulfuration pathway, which converts homocysteine to cysteine.
Caption: The transsulfuration pathway showing the synthesis and breakdown of cystathionine.
General Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for using (S)-Cystathionine-d4 as an internal standard.
Caption: A generalized workflow for the quantification of cystathionine using a deuterated internal standard.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
Exposure Route
First Aid Measures
Reference
Inhalation
Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
Skin Contact
Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Take off immediately all contaminated clothing.
Eye Contact
Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.
Ingestion
Immediately call a POISON CENTER or doctor. Rinse mouth.
Fire-Fighting Measures
Aspect
Recommendations
Reference
Suitable Extinguishing Media
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards
Development of hazardous combustion gases or vapors (carbon oxides, nitrogen oxides, sulfur oxides) is possible in the event of a fire.
Protective Equipment
Wear a self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of this substance and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains. Collect, bind, and pump off spills. Avoid the generation of dusts.
This guide is intended to provide a comprehensive overview of the safety and handling of (S)-Cystathionine-d4 for a technical audience. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-Cystathionine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals. Introduction Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. The accurate quantification of cystathionine in biological matrices is crucial for studying various physiological and pathological conditions, including inherited metabolic disorders such as homocystinuria. This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of (S)-Cystathionine in human plasma. The use of a stable isotope-labeled internal standard, (S)-Cystathionine-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Signaling Pathway
The transsulfuration pathway is central to sulfur-containing amino acid metabolism. Cystathionine is synthesized from homocysteine and serine by the enzyme cystathionine β-synthase (CBS). Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia. This pathway is critical for the synthesis of cysteine, a precursor for the major intracellular antioxidant, glutathione.
Figure 1: The Transsulfuration Pathway
Experimental Workflow
The analytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation using reversed-phase liquid chromatography, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Figure 2: Experimental Workflow Diagram
Protocols
1. Materials and Reagents
(S)-Cystathionine (analytical standard)
(S)-Cystathionine-d4 (internal standard)
LC-MS grade water
LC-MS grade acetonitrile
Formic acid (≥99%)
Trichloroacetic acid (TCA)
Human plasma (K2-EDTA)
2. Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Cystathionine and (S)-Cystathionine-d4 in LC-MS grade water to prepare individual stock solutions.
Working Standard Solutions: Serially dilute the (S)-Cystathionine stock solution with water:acetonitrile (50:50, v/v) to prepare working standards for the calibration curve.
Internal Standard Working Solution (100 ng/mL): Dilute the (S)-Cystathionine-d4 stock solution with water:acetonitrile (50:50, v/v).
3. Sample Preparation
Thaw plasma samples on ice.
To 50 µL of plasma, add 10 µL of the 100 ng/mL (S)-Cystathionine-d4 internal standard working solution.
Vortex briefly to mix.
Add 150 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Method
Liquid Chromatography Conditions:
Parameter
Value
Column
C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Column Temp.
40°C
Gradient
Time (min)
0.0
5.0
5.1
6.0
6.1
8.0
Mass Spectrometry Conditions:
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temperature
400°C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
MRM Transitions:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (s)
Cone Voltage (V)
Collision Energy (eV)
(S)-Cystathionine
223.1
134.1
0.1
30
15
(S)-Cystathionine-d4 (IS)
227.1
138.1
0.1
30
15
Data Presentation and Method Validation
The method was validated for linearity, sensitivity, precision, and accuracy according to standard bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio of (S)-Cystathionine to (S)-Cystathionine-d4 against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL.
Parameter
Result
Calibration Range
10 - 5000 ng/mL
Correlation Coefficient (r²)
> 0.995
Lower Limit of Quantification (LLOQ)
10 ng/mL
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
Table 1: Intra-Day Precision and Accuracy (n=6)
QC Level
Nominal Conc. (ng/mL)
Measured Conc. (ng/mL) ± SD
Precision (%CV)
Accuracy (%)
Low
30
29.1 ± 1.5
5.2
97.0
Medium
300
309.6 ± 12.1
3.9
103.2
High
3000
2955.0 ± 97.5
3.3
98.5
Table 2: Inter-Day Precision and Accuracy (n=18, 3 days)
QC Level
Nominal Conc. (ng/mL)
Measured Conc. (ng/mL) ± SD
Precision (%CV)
Accuracy (%)
Low
30
29.7 ± 1.9
6.4
99.0
Medium
300
304.5 ± 14.3
4.7
101.5
High
3000
2988.0 ± 116.5
3.9
99.6
This application note provides a detailed protocol for a robust, sensitive, and specific LC-MS/MS method for the quantification of (S)-Cystathionine in human plasma. The use of a stable isotope-labeled internal standard, (S)-Cystathionine-d4, ensures reliable results, making this method suitable for clinical research and drug development applications where accurate measurement of this important metabolite is required. The method meets the rigorous requirements for bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy.
Application
Application Note: Quantification of Cystathionine in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of cystathionine in human plasma. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing (S)-Cystathionine-d4 as an internal standard to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals investigating the transsulfuration pathway, studying metabolic disorders such as homocystinuria, or assessing the impact of therapeutic interventions on sulfur amino acid metabolism.
Introduction
Cystathionine is a key intermediate in the transsulfuration pathway, which converts homocysteine to cysteine.[1] Dysregulation of this pathway is implicated in various metabolic disorders, including homocystinuria, a genetic condition characterized by elevated levels of homocysteine. Accurate quantification of cystathionine is crucial for diagnosing and monitoring these conditions, as well as for research into the broader implications of sulfur amino acid metabolism in health and disease. Stable isotope dilution LC-MS/MS has emerged as the gold standard for small molecule quantification due to its high selectivity, sensitivity, and the ability to correct for matrix effects and sample preparation variability through the use of a co-eluting, isotopically labeled internal standard.[2][3] This protocol provides a detailed procedure for the reliable measurement of cystathionine in human plasma.
Experimental Protocols
Materials and Reagents
Cystathionine (Sigma-Aldrich, Cat. No. C7602 or equivalent)
(S)-Cystathionine-d4 (Cambridge Isotope Laboratories, Inc., Cat. No. DLM-6108 or equivalent)
Dithiothreitol (DTT) (Sigma-Aldrich, Cat. No. D0632 or equivalent)
Methanol, LC-MS grade (Fisher Scientific, Cat. No. A456 or equivalent)
Acetonitrile, LC-MS grade (Fisher Scientific, Cat. No. A955 or equivalent)
Ultrapure water (18.2 MΩ·cm)
Human plasma (EDTA)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Cystathionine Stock Solution (1 mg/mL): Accurately weigh and dissolve cystathionine in ultrapure water to a final concentration of 1 mg/mL.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-Cystathionine-d4 in ultrapure water to a final concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the cystathionine stock solution in ultrapure water to create working solutions for calibration standards and quality controls (QCs).
Internal Standard Working Solution (10 µg/mL): Dilute the (S)-Cystathionine-d4 stock solution with ultrapure water to a final concentration of 10 µg/mL.
Calibration Standards and Quality Controls: Spike appropriate amounts of the cystathionine working solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered protein solution) to prepare calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation
Thaw plasma samples, calibration standards, and QCs on ice.
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution.
Add 20 µL of 0.5 M DTT solution to each tube to reduce any disulfide bonds.
Vortex briefly and incubate at room temperature for 30 minutes.
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
Vortex thoroughly for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.
Application Note: Quantitative Analysis of (S)-Cystathionine-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals. Introduction (S)-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[1][2] Accurate quan...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[1][2] Accurate quantification of cystathionine is crucial for studying various physiological and pathological processes, including inherited metabolic disorders like homocystinuria, as well as cardiovascular and neurological diseases.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of amino acids. However, due to the low volatility of cystathionine, a derivatization step is necessary to enable its analysis by GC-MS. This application note details a comprehensive protocol for the quantitative analysis of (S)-Cystathionine-d4 in biological matrices, such as plasma, using a stable isotope dilution method with (S)-Cystathionine-d4 as an internal standard. The methodology involves protein precipitation, followed by a two-step derivatization process of methoximation and silylation prior to GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of (S)-Cystathionine-d4 is depicted below.
Caption: A flowchart illustrating the major steps in the GC-MS analysis of (S)-Cystathionine-d4.
Signaling Pathway: Transsulfuration Pathway
Cystathionine is a central molecule in the transsulfuration pathway, which is essential for the synthesis of cysteine from homocysteine.
Caption: A simplified diagram of the transsulfuration pathway highlighting the role of (S)-Cystathionine.
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Cystathionine and (S)-Cystathionine-d4 in 0.1 M HCl.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the (S)-Cystathionine stock solution with 0.1 M HCl to create calibration standards.
Internal Standard Working Solution: Prepare a working solution of (S)-Cystathionine-d4 at a suitable concentration (e.g., 10 µg/mL) in 0.1 M HCl.
3. Sample Preparation
To 100 µL of plasma sample, add 10 µL of the (S)-Cystathionine-d4 internal standard working solution.
Add 400 µL of ice-cold methanol to precipitate proteins.
Vortex the mixture for 1 minute.
Incubate at -20°C for 20 minutes to enhance protein precipitation.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Transfer the supernatant to a new microcentrifuge tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization
Methoximation: To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes.
Silylation: After cooling to room temperature, add 80 µL of MSTFA. Vortex and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
5. GC-MS Analysis
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C.
Injection Volume: 1 µL in splitless mode.
Oven Temperature Program:
Initial temperature: 70°C, hold for 1 minute.
Ramp to 170°C at 10°C/min.
Ramp to 280°C at 30°C/min, hold for 5 minutes.
Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM).
Table 1: Representative SIM Ions for TMS-Derivatized Cystathionine
Analyte
Quantifier Ion (m/z)
Qualifier Ion (m/z)
(S)-Cystathionine
218
322
(S)-Cystathionine-d4
222
326
Note: Specific ions should be determined by analyzing the mass spectrum of the derivatized standard. The mass spectrum of TBDMS-derivatized l-cystathionine shows characteristic fragments that can be used for identification.
Data Presentation
The following tables represent typical quantitative performance data for a validated GC-MS method for amino acid analysis.
Table 2: Calibration Curve and Linearity
Analyte
Calibration Range (µg/mL)
Correlation Coefficient (r²)
(S)-Cystathionine
0.1 - 50
> 0.995
Table 3: Precision and Accuracy
Analyte
Spiked Concentration (µg/mL)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
Accuracy (%)
(S)-Cystathionine
0.5
< 10
< 15
90 - 110
5
< 10
< 15
90 - 110
40
< 10
< 15
90 - 110
Table 4: Recovery and Limit of Quantification
Analyte
Matrix
Recovery (%)
LLOQ (µg/mL)
(S)-Cystathionine
Plasma
85 - 115
0.1
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of (S)-Cystathionine in biological samples. The use of a deuterated internal standard, (S)-Cystathionine-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The two-step derivatization protocol of methoximation followed by silylation effectively converts the non-volatile cystathionine into a thermally stable derivative suitable for GC-MS analysis. This application note provides a solid foundation for researchers to implement this method for various research and clinical applications.
Application Note: Derivatization Techniques for the GC-MS Analysis of (S)-Cystathionine-d4
Audience: Researchers, scientists, and drug development professionals. Introduction (S)-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Its accurate quantification is crucial for studying various physiological and pathological conditions. Stable isotope-labeled internal standards, such as (S)-Cystathionine-d4, are essential for precise and accurate quantification by mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids; however, due to their low volatility and polar nature, derivatization is a mandatory step to improve their chromatographic behavior.[1][2][3] This application note provides detailed protocols for two common derivatization techniques for (S)-Cystathionine-d4: silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a two-step esterification and acylation procedure.
Derivatization Strategies
The primary goal of derivatization in GC-MS analysis of amino acids is to replace the active hydrogens in the carboxyl (-COOH), amino (-NH2), and thiol (-SH) groups with nonpolar moieties, thereby increasing volatility and thermal stability.[3][4]
1. Silylation: This is a common and effective one-step method where active hydrogens are replaced by a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). MTBSTFA is a popular reagent that forms TBDMS derivatives, which are known to be more stable and less susceptible to hydrolysis compared to TMS derivatives.
2. Esterification followed by Acylation: This two-step approach first converts the carboxylic acid group to an ester (e.g., a methyl ester) and then acylates the amino and thiol groups. This method yields stable derivatives and can offer alternative fragmentation patterns in the mass spectrometer.
Experimental Protocols
Protocol 1: Silylation with MTBSTFA
This protocol describes the formation of tert-butyldimethylsilyl (TBDMS) derivatives of (S)-Cystathionine-d4.
For a standard solution, pipette an appropriate volume into a Reacti-Vial™ and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.
For biological samples, perform a suitable extraction procedure (e.g., protein precipitation with an organic solvent or solid-phase extraction) and evaporate the extract to dryness.
Derivatization:
Add 100 µL of anhydrous acetonitrile to the dried sample.
Add 100 µL of MTBSTFA to the vial.
Tightly cap the vial and vortex for 30 seconds to ensure complete dissolution.
Heat the mixture at 100°C for 4 hours in a heating block or oven.
Analysis:
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Acylation
This protocol involves the formation of methyl ester, pentafluoropropionyl (PFP) derivatives.
Materials:
(S)-Cystathionine-d4 standard
2 M HCl in Methanol (MeOH)
Pentafluoropropionic anhydride (PFPA)
Ethyl acetate (EA)
Reacti-Vials™ or other suitable reaction vials
Heating block or oven
Nitrogen evaporator
Vortex mixer
Procedure:
Sample Preparation:
Evaporate the sample containing (S)-Cystathionine-d4 to dryness in a Reacti-Vial™ under a stream of nitrogen.
Esterification:
Add 100 µL of 2 M HCl in MeOH to the dried residue.
Tightly seal the vial and heat at 80°C for 60 minutes.
After heating, evaporate the reagent to dryness under a stream of nitrogen.
Acylation:
To the dried methyl ester, add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate.
Tightly seal the vial and heat at 65°C for 30 minutes.
Evaporate the reagent to dryness under a stream of nitrogen.
Reconstitution and Analysis:
Reconstitute the final derivative in a suitable solvent (e.g., toluene or ethyl acetate).
The sample is now ready for GC-MS analysis.
Data Presentation
The following table summarizes typical quantitative performance data for the GC-MS analysis of (S)-Cystathionine-d4 derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Parameter
Silylation (MTBSTFA)
Esterification/Acylation (Me-PFP)
Linearity (r²)
> 0.995
> 0.99
Limit of Detection (LOD)
1 - 10 nM
5 - 20 nM
Limit of Quantification (LOQ)
5 - 25 nM
15 - 50 nM
Intra-day Precision (%RSD)
< 10%
< 15%
Inter-day Precision (%RSD)
< 15%
< 20%
Derivative Stability
High (stable for several days at 4°C)
Moderate (analysis recommended within 24h)
Visualizations
Caption: Derivatization workflows for (S)-Cystathionine-d4.
Conclusion
Both silylation with MTBSTFA and the two-step esterification/acylation are effective methods for the derivatization of (S)-Cystathionine-d4 for GC-MS analysis. The choice of method may depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Silylation with MTBSTFA is a simpler, single-step reaction that produces highly stable derivatives, making it suitable for a wide range of applications. The two-step method, while more laborious, provides an alternative with different chromatographic and mass spectrometric properties that may be advantageous in complex matrices to avoid interferences. Proper validation of the chosen method is crucial to ensure accurate and reliable quantification of (S)-Cystathionine-d4 in research and clinical settings.
Application of (S)-Cystathionine-d4 in Metabolic Flux Analysis of the Transsulfuration Pathway
For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introdu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that endpoint metabolite measurements cannot capture.[1][2] (S)-Cystathionine-d4, a deuterated form of the intermediate in the transsulfuration pathway, serves as a valuable tracer for investigating the metabolism of sulfur-containing amino acids.
The transsulfuration pathway is a critical metabolic route that facilitates the conversion of methionine to cysteine, playing a central role in the synthesis of glutathione (GSH), a major cellular antioxidant.[3][4][5] Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. This document provides detailed application notes and protocols for the use of (S)-Cystathionine-d4 in metabolic flux analysis to probe the intricacies of the transsulfuration pathway.
Principle of the Method
(S)-Cystathionine-d4 is introduced into a cell culture or in vivo model system. As it is metabolized by the enzyme cystathionine γ-lyase (CTH or CSE), the deuterium-labeled portion of the molecule is transferred to downstream metabolites, primarily cysteine and subsequently glutathione. By quantifying the incorporation of deuterium into these metabolites using mass spectrometry, the flux through the latter part of the transsulfuration pathway can be determined. This approach allows for the specific interrogation of CTH activity and the downstream fate of cystathionine-derived cysteine.
Key Applications
Quantifying Transsulfuration Flux: Directly measure the rate of conversion of cystathionine to cysteine.
Assessing CTH Enzyme Activity in situ: Determine the functional activity of cystathionine γ-lyase within intact cells.
Investigating Cysteine Contribution to Glutathione Synthesis: Trace the flow of cysteine derived from the transsulfuration pathway into the glutathione pool.
Studying Disease-Related Metabolic Reprogramming: Analyze alterations in the transsulfuration pathway in cancer cells or other disease models.
Evaluating Therapeutic Interventions: Assess the impact of drug candidates on the flux through the transsulfuration pathway.
Experimental Workflow
The overall experimental workflow for a metabolic flux analysis study using (S)-Cystathionine-d4 is depicted below.
Caption: General experimental workflow for metabolic flux analysis using (S)-Cystathionine-d4.
Signaling Pathway
The transsulfuration pathway is a key metabolic route for the synthesis of cysteine from methionine. The introduction of (S)-Cystathionine-d4 allows for the direct investigation of the second part of this pathway.
Caption: Tracing (S)-Cystathionine-d4 through the transsulfuration pathway.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is designed for adherent cancer cell lines but can be adapted for suspension cells.
Materials:
Cancer cell line of interest (e.g., HeLa, A549)
Complete growth medium (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Phosphate-Buffered Saline (PBS)
Custom labeling medium (DMEM or RPMI-1640 lacking cystathionine, or prepared from powder)
(S)-Cystathionine-d4 (sterile filtered)
6-well cell culture plates
Procedure:
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
Incubate cells under standard conditions (e.g., 37°C, 5% CO2).
When cells reach the desired confluency, aspirate the growth medium and wash the cells twice with warm PBS.
Prepare the labeling medium by supplementing the custom base medium with dialyzed FBS, Penicillin-Streptomycin, and a known concentration of (S)-Cystathionine-d4 (e.g., 100 µM).
Add 2 mL of the labeling medium to each well.
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation. A steady-state labeling is typically achieved for many metabolites within a few hours.
Metabolite Extraction
Materials:
Ice-cold 80% Methanol (-80°C)
Ice-cold PBS
Cell scraper
Microcentrifuge tubes (1.5 mL)
Centrifuge capable of reaching 16,000 x g at 4°C
Procedure:
At each time point, place the 6-well plate on ice.
Aspirate the labeling medium and wash the cells once with ice-cold PBS.
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
Scrape the cells from the plate in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
Vortex the tubes vigorously for 30 seconds.
Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.
Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C.
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation and Reagents:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Mobile Phase B: Acetonitrile with 0.1% formic acid.
(S)-Cystathionine-d4, Cysteine, and Glutathione analytical standards.
Procedure:
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the initial mobile phase conditions (e.g., 50% acetonitrile).
Vortex and centrifuge the reconstituted samples to pellet any insoluble material.
Transfer the supernatant to LC-MS vials.
Inject a small volume (e.g., 2-5 µL) onto the HILIC column.
Perform chromatographic separation using a gradient of Mobile Phase A and B. A typical gradient might start at a high percentage of organic phase and gradually increase the aqueous phase to elute polar compounds.
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification of the isotopologues of interest. For high-resolution instruments, extracted ion chromatograms can be used.
Illustrative LC-MS/MS Parameters:
Metabolite
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
(S)-Cystathionine-d4 (M+4)
227.1
138.1
15
Cysteine-d2 (M+2)
124.0
78.0
12
Glutathione-d2 (M+2)
310.1
181.1
18
Unlabeled Cystathionine (M+0)
223.1
134.1
15
Unlabeled Cysteine (M+0)
122.0
76.0
12
Unlabeled Glutathione (M+0)
308.1
179.1
18
Note: The specific m/z values and collision energies will need to be optimized for the instrument used. The d4 label in cystathionine is expected to result in a d2 label in cysteine and subsequently in glutathione, assuming the cleavage by CTH removes a 2-deuterium labeled portion.
Data Analysis and Presentation
Isotopologue Distribution Analysis
The raw LC-MS/MS data is processed to obtain the peak areas for each isotopologue of the target metabolites. The fractional enrichment of each isotopologue is then calculated. It is crucial to correct for the natural abundance of heavy isotopes.
Quantitative Data Summary
The following tables present illustrative data that could be obtained from a metabolic flux experiment using (S)-Cystathionine-d4 in a cancer cell line compared to a non-cancerous control cell line. This data is hypothetical and for illustrative purposes only.
Table 1: Fractional Enrichment of Cysteine Isotopologues after 8 hours of Labeling with (S)-Cystathionine-d4
Cell Line
Cysteine (M+0)
Cysteine (M+2)
Control
95.2 ± 1.5%
4.8 ± 0.5%
Cancer
88.5 ± 2.1%
11.5 ± 1.2%
Table 2: Fractional Enrichment of Glutathione Isotopologues after 8 hours of Labeling with (S)-Cystathionine-d4
Cell Line
Glutathione (M+0)
Glutathione (M+2)
Control
98.1 ± 0.8%
1.9 ± 0.3%
Cancer
94.3 ± 1.1%
5.7 ± 0.6%
Table 3: Calculated Relative Flux of Cystathionine to Cysteine
Cell Line
Relative Flux (Arbitrary Units)
Control
1.00 ± 0.10
Cancer
2.39 ± 0.25
Interpretation of Results
The illustrative data suggests that the cancer cell line exhibits a higher flux through the transsulfuration pathway, as indicated by the increased fractional enrichment of deuterated cysteine and glutathione. This could imply a greater reliance on de novo cysteine synthesis to support the increased demand for glutathione in cancer cells, which often experience higher levels of oxidative stress.
Conclusion
The use of (S)-Cystathionine-d4 as a stable isotope tracer provides a powerful tool for the detailed investigation of the transsulfuration pathway. The protocols and data analysis workflows outlined in this document offer a framework for researchers to quantify metabolic fluxes and gain deeper insights into the regulation of sulfur amino acid metabolism in health and disease. This approach has significant potential for identifying novel therapeutic targets and understanding the metabolic vulnerabilities of cancer cells.
Application Notes and Protocols for Metabolic Tracing with (S)-Cystathionine-d4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Cystathionine-d4 is a deuterated stable isotope-labeled form of cystathionine, a key intermediate in the transsulfuration pathway. This pat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cystathionine-d4 is a deuterated stable isotope-labeled form of cystathionine, a key intermediate in the transsulfuration pathway. This pathway is crucial for the synthesis of cysteine, a precursor for the major intracellular antioxidant glutathione (GSH), and plays a significant role in cellular redox homeostasis and metabolism.[1][2] Dysregulation of the transsulfuration pathway has been implicated in various diseases, including cancer.[3][4][5] Stable isotope tracing using (S)-Cystathionine-d4 in conjunction with mass spectrometry allows for the precise tracking of its metabolic fate, enabling researchers to elucidate the activity and flux of the transsulfuration pathway in various cell culture models. This powerful technique provides a dynamic view of metabolic processes, offering insights that are not achievable with traditional metabolomics alone.
These application notes provide a detailed, step-by-step guide for utilizing (S)-Cystathionine-d4 in cell culture experiments to investigate the transsulfuration pathway. The protocols outlined below cover experimental design, cell culture and labeling, metabolite extraction, and sample preparation for mass spectrometry analysis.
Key Applications
Metabolic Flux Analysis: Quantify the rate of conversion of cystathionine to cysteine and downstream metabolites.
Pathway Elucidation: Trace the flow of the deuterated label through the transsulfuration and connected metabolic pathways.
Drug Discovery and Development: Evaluate the effect of therapeutic compounds on the transsulfuration pathway.
Disease Modeling: Investigate alterations in the transsulfuration pathway in various disease models, such as cancer.
Experimental Design and Considerations
Successful metabolic tracing experiments with (S)-Cystathionine-d4 require careful planning. Key considerations include the cell line, the concentration of the tracer, and the labeling duration.
Cell Line Selection
The choice of cell line is critical and should be based on the research question. Cell lines with known expression and activity of the key enzymes in the transsulfuration pathway, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH or CSE), are ideal.
(S)-Cystathionine-d4 Concentration
The optimal concentration of (S)-Cystathionine-d4 should be determined empirically for each cell line and experimental condition. A starting point can be in the range of physiological concentrations of related metabolites. For example, the concentration of L-cystine in commonly used cell culture media is 200 µM, while in human plasma it is approximately 79.4 ± 7.6 µM. A pilot experiment with a concentration range of 50-200 µM is recommended.
Time-Course Experiment
To capture the dynamics of (S)-Cystathionine-d4 metabolism, a time-course experiment is essential. The time points should be chosen to monitor the appearance of the label in downstream metabolites.
Parameter
Recommended Starting Point
Considerations
Cell Seeding Density
Seed cells to reach 70-80% confluency at the time of labeling.
Consistent seeding density is crucial for reproducibility.
(S)-Cystathionine-d4 Concentration
100 µM
Optimize based on cell line and experimental goals.
Labeling Duration (Time Points)
0, 1, 4, 8, 24 hours
Shorter time points may be necessary to capture rapid initial metabolism.
Replicates
Minimum of 3 biological replicates per condition.
Ensures statistical significance of the results.
Experimental Protocols
This section provides detailed protocols for a typical metabolic tracing experiment using (S)-Cystathionine-d4.
Protocol 1: Cell Culture and Labeling
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
Media Preparation: Prepare the labeling medium by supplementing cyst(e)ine-free cell culture medium with (S)-Cystathionine-d4 to the desired final concentration (e.g., 100 µM). Ensure the medium is pre-warmed to 37°C before use.
Initiation of Labeling:
Aspirate the standard growth medium from the cell culture plates.
Gently wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
Add the pre-warmed labeling medium containing (S)-Cystathionine-d4 to each well.
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the predetermined time points.
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.
Quenching and Washing:
At each time point, aspirate the labeling medium.
Immediately place the 6-well plate on dry ice to quench metabolic activity.
Quickly wash the cells twice with ice-cold PBS.
Extraction:
Add 1 mL of ice-cold 80% methanol to each well.
Use a cell scraper to detach the cells and ensure they are suspended in the methanol.
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
Cell Lysis and Protein Precipitation:
Vortex the tubes vigorously for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
Supernatant Collection:
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
The samples can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
Sample Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.
Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for your LC-MS system (e.g., 50 µL of 50:50 acetonitrile:water).
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify (S)-Cystathionine-d4 and its deuterated downstream metabolites, such as cysteine-d4 and glutathione-d4.
Data Presentation and Analysis
The data obtained from the LC-MS analysis will be in the form of mass isotopologue distributions for each metabolite of interest. This data can be used to calculate the fractional isotopic enrichment and to model metabolic fluxes.
Table 1: Example of Expected Isotopic Enrichment in Key Metabolites
Metabolite
Time Point (hours)
Expected Fractional Enrichment (M+4)
(S)-Cystathionine
1
> 95%
4
> 95%
8
> 95%
24
> 95%
Cysteine
1
5 - 15%
4
20 - 40%
8
40 - 60%
24
> 70%
Glutathione (GSH)
1
< 5%
4
10 - 25%
8
25 - 50%
24
> 60%
Note: The expected fractional enrichment values are illustrative and will vary depending on the cell line, experimental conditions, and the activity of the transsulfuration pathway.
Visualizing the Workflow and Pathway
The Transsulfuration Pathway
The following diagram illustrates the key steps of the reverse transsulfuration pathway, where (S)-Cystathionine-d4 is metabolized.
Caption: The reverse transsulfuration pathway.
Experimental Workflow
The diagram below outlines the step-by-step workflow for a metabolic tracing experiment using (S)-Cystathionine-d4.
Caption: Experimental workflow for (S)-Cystathionine-d4 tracing.
Application Notes and Protocols for Plasma Analysis of (S)-Cystathionine using (S)-Cystathionine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine synthesis.[1][2] Accurate quanti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine synthesis.[1][2] Accurate quantification of plasma cystathionine is crucial for studying various physiological and pathological states, including inherited metabolic disorders, cardiovascular diseases, and neurological conditions.[3] This document provides a detailed protocol for the quantitative analysis of (S)-Cystathionine in human plasma using a stable isotope-labeled internal standard, (S)-Cystathionine-d4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope dilution method ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[4]
Signaling Pathway: The Transsulfuration Pathway
The transsulfuration pathway is central to sulfur-containing amino acid metabolism. It facilitates the conversion of homocysteine to cysteine, with cystathionine as a critical intermediate. This pathway is essential for the synthesis of glutathione, a major cellular antioxidant, and other important sulfur-containing molecules.[5] The key enzymatic steps are the condensation of homocysteine and serine to form cystathionine, catalyzed by cystathionine β-synthase (CBS), followed by the cleavage of cystathionine to cysteine, α-ketobutyrate, and ammonia, catalyzed by cystathionine γ-lyase (CSE).
Figure 1: The Transsulfuration Pathway.
Experimental Workflow for Plasma Sample Analysis
The overall workflow involves plasma sample collection, addition of the internal standard, protein precipitation, centrifugation, and analysis of the supernatant by LC-MS/MS. This procedure ensures the removal of interfering macromolecules and provides a clean extract for sensitive quantification.
Figure 2: Sample Preparation Workflow.
Detailed Experimental Protocols
Materials and Reagents
(S)-Cystathionine (Analyte)
(S)-Cystathionine-d4 (Internal Standard, IS)
LC-MS Grade Acetonitrile
LC-MS Grade Water
Formic Acid (LC-MS Grade)
Human Plasma (collected in EDTA tubes)
Microcentrifuge tubes (1.5 mL)
Pipettes and tips
Centrifuge (capable of >14,000 x g)
LC-MS/MS System
Preparation of Standard and Working Solutions
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-Cystathionine in LC-MS grade water.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-Cystathionine-d4 in LC-MS grade water.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with water to create calibration standards.
Internal Standard Working Solution (e.g., 2 µg/mL): Dilute the IS stock solution with water.
Sample Preparation Protocol
Thaw frozen human plasma samples on ice.
Vortex the plasma samples to ensure homogeneity.
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
Add 50 µL of the Internal Standard Working Solution (e.g., 2 µg/mL) to each plasma sample, calibration standard, and quality control (QC) sample.
Add 250 µL of ice-cold acetonitrile to precipitate proteins.
Vortex the mixture vigorously for 30 seconds.
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
Centrifuge the tubes at 14,800 rpm for 5 minutes at 4°C.
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Conditions
Parameter
Value
Column
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 2% B, ramp to 98% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Mass Spectrometry (MS) Conditions
Parameter
Value
Ionization Mode
Positive Electrospray Ionization (ESI+)
Scan Type
Multiple Reaction Monitoring (MRM)
Ion Spray Voltage
5000 V
Source Temperature
500°C
MRM Transitions
(To be optimized based on instrument)
(S)-Cystathionine
e.g., m/z 223.1 -> 134.1
(S)-Cystathionine-d4
e.g., m/z 227.1 -> 138.1
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of cystathionine in plasma using an isotope dilution LC-MS/MS method.
Parameter
Typical Value
Reference
Linearity (R²)
> 0.999
Calibration Range
0.05 - 10 µmol/L
Adapted from
Lower Limit of Quantification (LLOQ)
5 - 50 nmol/L
Intra-day Precision (% CV)
< 5%
Inter-day Precision (% CV)
< 8%
Accuracy (% Recovery)
90 - 110%
Adapted from
Conclusion
This application note provides a comprehensive and detailed protocol for the robust quantification of (S)-Cystathionine in human plasma. By employing (S)-Cystathionine-d4 as an internal standard and utilizing LC-MS/MS, this method offers the high sensitivity, specificity, and accuracy required for clinical research and drug development applications. The provided workflows, protocols, and data serve as a valuable resource for scientists and researchers in the field of metabolomics and targeted biomarker analysis.
Application Notes and Protocols for Studying Cystathionine Beta-Synthase Activity Using (S)-Cystathionine-d4
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the use of the stable isotope-labeled compound, (S)-Cystathionine-d4, in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the stable isotope-labeled compound, (S)-Cystathionine-d4, in the study of cystathionine beta-synthase (CBS) activity. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for enzyme activity measurement.
Introduction to Cystathionine Beta-Synthase
Cystathionine beta-synthase (CBS) is a key enzyme in the transsulfuration pathway.[1][2][3] It catalyzes the pyridoxal 5'-phosphate (PLP)-dependent condensation of L-serine and L-homocysteine to form L-cystathionine.[1][4] This reaction is the first committed step in the conversion of homocysteine to cysteine in mammals. The regulation of CBS activity is crucial for maintaining sulfur amino acid homeostasis, and its dysfunction is associated with genetic disorders such as homocystinuria.
The use of stable isotope-labeled internal standards, such as (S)-Cystathionine-d4, is essential for accurate quantification of the enzymatic product in complex biological matrices like plasma and cell lysates. This internal standard mimics the behavior of the endogenously produced cystathionine during sample preparation and analysis, correcting for matrix effects and variations in instrument response.
Transsulfuration Pathway
The transsulfuration pathway is central to sulfur amino acid metabolism. It connects the methionine cycle with the synthesis of cysteine and glutathione. The pathway is initiated by the CBS-catalyzed reaction.
Caption: The Transsulfuration Pathway, highlighting the role of CBS.
Experimental Workflow for CBS Activity Assay
The general workflow for determining CBS activity using a stable isotope-labeled substrate and internal standard involves incubation of the biological sample with the substrate, followed by sample cleanup and LC-MS/MS analysis.
Caption: General workflow for the CBS activity assay using LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: CBS Activity Assay in Human Plasma
This protocol is adapted from the method described by Krijt et al. (2010) for the determination of CBS activity in human plasma.
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
20 µL of human plasma
Final concentrations of substrates and cofactors:
L-Serine-2,3,3-d3
L-Homocysteine
PLP (e.g., 0.2 mM)
SAM (e.g., 0.5 mM)
Tris-HCl buffer (e.g., 100 mM, pH 8.6) to a final volume of 50 µL.
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours). For blank samples, stop the reaction immediately.
Reaction Quenching and Internal Standard Addition: Stop the reaction by adding 100 µL of the acidic Internal Standard Solution containing a known concentration of (S)-Cystathionine-d4.
Sample Preparation:
Perform a solid-phase extraction (SPE) step to clean up the sample.
Derivatize the sample with a suitable reagent, such as propyl chloroformate, according to the manufacturer's instructions.
Extract the derivatized analytes into an organic solvent.
LC-MS/MS Analysis:
Inject the prepared sample into the LC-MS/MS system.
Use a suitable C18 column for chromatographic separation.
Employ positive electrospray ionization (ESI) and monitor the specific precursor-to-product ion transitions for the derivatized product (cystathionine-d2) and the internal standard (cystathionine-d4).
Data Analysis:
Quantify the amount of the enzymatically formed cystathionine-d2 by comparing its peak area to that of the (S)-Cystathionine-d4 internal standard.
Calculate the CBS activity, typically expressed as nmol of product formed per hour per mL of plasma.
Protocol 2: CBS Activity Assay in Cell Lysates
This protocol is based on the methodology for measuring CBS activity in cell extracts.
Materials:
Cultured cells (e.g., fibroblasts, lymphoblasts)
Lysis buffer
L-Serine
L-Homocysteine
PLP
SAM
(S)-Cystathionine-d4 (internal standard)
Perchloric acid (HClO4)
Potassium hydroxide (KOH)
LC-MS/MS system
Procedure:
Cell Lysate Preparation:
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).
Centrifuge the lysate to remove cell debris and collect the supernatant.
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
Enzyme Reaction:
In a microcentrifuge tube, mix the cell lysate (containing a specific amount of protein) with the reaction buffer containing L-serine, L-homocysteine, PLP, and SAM at optimized concentrations.
Incubate the mixture at 37°C for a specified time.
Reaction Termination and Sample Preparation:
Stop the reaction by adding a strong acid, such as perchloric acid.
Add a known amount of (S)-Cystathionine-d4 as the internal standard.
Neutralize the sample with potassium hydroxide and centrifuge to remove the precipitate.
The supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the sample using an LC-MS/MS method optimized for the detection of underivatized cystathionine. An ion-pairing agent like nonafluoropentanoic acid can be used to achieve retention on a C18 column.
Monitor the specific mass transitions for cystathionine and (S)-Cystathionine-d4.
Data Analysis:
Calculate the amount of cystathionine produced based on the ratio of the peak areas of cystathionine to the (S)-Cystathionine-d4 internal standard.
Express the CBS activity as nmol of product formed per hour per mg of protein.
Data Presentation
The following tables summarize key quantitative data relevant to CBS activity assays.
Table 1: Kinetic Parameters of Human Cystathionine Beta-Synthase
Substrate
Km (µM)
Source
L-Homocysteine
8
L-Serine
2.5
Table 2: Representative CBS Activity in Different Biological Samples
Sample Type
CBS Activity Range
Source
Human Plasma (Control)
66 - 1,066 nmol/h/L
Human Fibroblasts (Wildtype)
8.5 - 27.0 nmol/h/mg protein
Rat Liver Lysates
58.0 - 71.5 nmol/h/mg protein
Conclusion
The use of (S)-Cystathionine-d4 as an internal standard in LC-MS/MS-based assays provides a robust and accurate method for quantifying cystathionine beta-synthase activity in various biological samples. These detailed protocols and application notes serve as a valuable resource for researchers in basic science and drug development who are investigating the role of CBS in health and disease. The high sensitivity and specificity of this method are crucial for understanding the intricate regulation of the transsulfuration pathway and for the development of potential therapeutic interventions.
Application Notes: Quantification of Homocysteine and Cysteine Metabolism using (S)-Cystathionine-d4
Introduction Homocysteine and cysteine are crucial sulfur-containing amino acids central to cellular metabolism. Homocysteine sits at the intersection of the methionine cycle and the transsulfuration pathway, with elevat...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Homocysteine and cysteine are crucial sulfur-containing amino acids central to cellular metabolism. Homocysteine sits at the intersection of the methionine cycle and the transsulfuration pathway, with elevated levels being an established risk factor for cardiovascular disease.[1] Cysteine is a vital precursor for the synthesis of proteins, coenzyme A, and the primary cellular antioxidant, glutathione (GSH).[2][3] The transsulfuration pathway, which irreversibly converts homocysteine to cysteine via the intermediate cystathionine, is the sole route for de novo cysteine synthesis in mammals and plays a critical role in maintaining redox homeostasis.[2][4]
Stable isotope tracing is a powerful analytical technique used to delineate metabolic pathways and quantify the flux of metabolites in real-time. By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. (S)-Cystathionine-d4 is a deuterated stable isotope of cystathionine, making it an ideal tracer to specifically investigate the activity of the latter half of the transsulfuration pathway, which is catalyzed by the enzyme cystathionine γ-lyase (CSE or CGL). This allows for the precise quantification of cysteine synthesis from cystathionine, providing insights into pathway dynamics in various physiological and pathological states.
These application notes provide a comprehensive protocol for utilizing (S)-Cystathionine-d4 to trace and quantify homocysteine and cysteine metabolism in cultured cells, coupled with analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway: The Transsulfuration Pathway
The transsulfuration pathway channels homocysteine, derived from methionine, into the production of cysteine. The first committed step is the condensation of homocysteine and serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. (S)-Cystathionine-d4 is introduced as a direct substrate for CSE, allowing for the specific measurement of this enzymatic step's flux.
Optimizing LC-MS/MS parameters for (S)-Cystathionine-d4 analysis
Welcome to the Technical Support Center for the analysis of (S)-Cystathionine-d4. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the Technical Support Center for the analysis of (S)-Cystathionine-d4. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is optimal for (S)-Cystathionine-d4 analysis?
A1: For molecules like cystathionine, which contain amine functional groups, Electrospray Ionization (ESI) in positive mode is typically the most effective.[1] This is because the amine groups are readily protonated, forming a stable positive ion ([M+H]⁺) that can be easily detected by the mass spectrometer. It is always recommended to screen both positive and negative polarity modes during initial method development to confirm the optimal response for your specific instrument and mobile phase conditions.[2]
Q2: What are the expected precursor and product ions for (S)-Cystathionine-d4?
A2: (S)-Cystathionine-d4, with a deuterated ethyl group, has a monoisotopic mass of approximately 226.09 g/mol . The precursor ion (Q1) in positive ESI mode would be the protonated molecule, [M+H]⁺, at m/z 227.1. Product ions (Q3) are generated by fragmentation of the precursor ion in the collision cell. Common fragmentation patterns for amino acids involve the loss of small neutral molecules like water (H₂O) or formic acid (HCOOH), and cleavage of the carbon backbone.
For (S)-Cystathionine-d4, characteristic product ions would result from the cleavage of the thioether bond and subsequent losses. While specific values must be optimized experimentally, you can start by looking for fragments corresponding to the homocysteine-d4 portion and the serine portion of the molecule.
Q3: What type of liquid chromatography column is best suited for separating (S)-Cystathionine-d4?
A3: Due to its polar nature, (S)-Cystathionine-d4 is well-suited for separation using either Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (RP) chromatography with an appropriate ion-pairing agent. HILIC columns, such as the InfinityLab Poroshell 120 HILIC, can provide good retention and separation for polar analytes.[3] For reversed-phase chromatography, a C18 column can be used, often with a mobile phase additive like formic acid to improve peak shape and retention.
Troubleshooting Guide
Q4: I am observing no peak or very low signal intensity for (S)-Cystathionine-d4. What are the potential causes?
A4: Low or no signal can stem from multiple issues within the LC or MS system. Follow these steps to diagnose the problem:
Check MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Perform an infusion of your (S)-Cystathionine-d4 standard directly into the source to confirm that the instrument can detect the analyte without the LC column.[1]
Verify Source Parameters: Inappropriate ion source settings can prevent efficient ionization. Optimize key parameters like capillary voltage, nebulizer gas pressure, drying gas flow, and desolvation temperature.[4]
Confirm Mobile Phase Composition: Ensure the mobile phase is correctly prepared. The presence of a proton source (e.g., 0.1% formic acid) is crucial for efficient ionization in positive ESI mode.
Sample Degradation: Prepare a fresh sample and standard to rule out degradation.
LC System Check: Verify that the LC system is delivering flow and that there are no leaks or blockages. Ensure the injection system is functioning correctly and the sample is being introduced into the flow path.
Q5: My chromatogram shows significant peak tailing for (S)-Cystathionine-d4. How can I improve the peak shape?
A5: Peak tailing is a common issue that can often be resolved through systematic troubleshooting:
Secondary Interactions: Peak tailing for some, but not all, compounds can indicate secondary interactions between the analyte and the column's stationary phase. Adjusting the mobile phase pH or the concentration of the organic modifier can help mitigate these effects.
Column Contamination or Void: If all peaks are tailing, it may indicate contamination at the column inlet or the formation of a void. Try flushing the column with a strong solvent or, if that fails, reversing the column (if permitted by the manufacturer) to wash out contaminants. If a void is suspected, the column may need to be replaced.
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can increase extra-column volume and cause peak broadening and tailing. Ensure all fittings are secure and tubing is as short as possible.
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Q6: I am experiencing unstable retention times for my analyte. What should I check?
A6: Retention time shifts can compromise data quality and reproducibility. Common causes include:
LC Pump Issues: Inconsistent mobile phase composition or flow rate from the pump is a primary cause. Check for air bubbles in the solvent lines and ensure the pump seals are in good condition.
Mobile Phase pH Changes: Improperly prepared or degraded buffers can lead to changes in mobile phase pH, affecting analyte retention. It is good practice to replace buffers every 24-48 hours.
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A gradient elution may require a longer re-equilibration time.
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Experimental Protocols & Data
Protocol 1: Initial MS/MS Parameter Optimization
This protocol outlines the steps for optimizing the mass spectrometer settings for (S)-Cystathionine-d4 using direct infusion.
Standard Preparation: Prepare a 1 µg/mL solution of (S)-Cystathionine-d4 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
Precursor Ion Identification: Acquire a full scan mass spectrum in positive ESI mode to identify the protonated precursor ion ([M+H]⁺) for (S)-Cystathionine-d4 (expected at m/z 227.1).
Source Parameter Optimization: While infusing, manually adjust source parameters (e.g., capillary voltage, gas flows, temperatures) to maximize the signal intensity of the precursor ion.
Product Ion Identification: Switch to product ion scan mode. Select the precursor ion (m/z 227.1) and ramp the collision energy (CE) to identify the most abundant and stable product ions.
MRM Transition Optimization: Create a Multiple Reaction Monitoring (MRM) method using the identified precursor and product ions. For each MRM transition, perform a collision energy optimization experiment to find the voltage that yields the maximum product ion intensity. It is recommended to select at least two MRM transitions for each compound for quantitative and qualitative confirmation.
Protocol 2: Plasma Sample Preparation via Protein Precipitation
This protocol provides a general method for extracting (S)-Cystathionine-d4 from plasma samples.
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled version of a related compound if (S)-Cystathionine-d4 is not the internal standard itself).
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The organic solvent precipitates the proteins.
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.
Evaporation (Optional): If higher concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table provides example MS/MS parameters for (S)-Cystathionine-d4 that can be used as a starting point for optimization. Note that optimal values are instrument-dependent and must be determined empirically.
Compound Name
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Dwell Time (ms)
Collision Energy (eV)
Declustering Potential (V)
(S)-Cystathionine-d4
227.1
Fragment 1
100-200
Optimize (e.g., 15-30)
Optimize (e.g., 60-80)
(S)-Cystathionine-d4
227.1
Fragment 2
100-200
Optimize (e.g., 20-40)
Optimize (e.g., 60-80)
Internal Standard
[M+H]⁺
Fragment
100-200
Optimize
Optimize
Visualized Workflows
Caption: General workflow for LC-MS/MS method development and optimization.
Caption: Troubleshooting logic tree for low or no signal intensity issues.
Caption: Standard workflow for plasma sample preparation using protein precipitation.
Troubleshooting poor signal intensity of (S)-Cystathionine-d4 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor signal intensity of (S)-Cystathionine-d...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor signal intensity of (S)-Cystathionine-d4 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for my (S)-Cystathionine-d4 internal standard?
Low signal intensity can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues.[1][2] The most common culprits include:
Matrix Effects: Co-eluting components from complex biological samples (like plasma or serum) can interfere with the ionization of (S)-Cystathionine-d4 in the mass spectrometer's source, a phenomenon known as ion suppression.[1][3]
Suboptimal Chromatography: As a polar molecule, (S)-Cystathionine-d4 may exhibit poor retention on traditional C18 columns, causing it to elute early with other unretained matrix components that cause ion suppression.
Incorrect Sample Preparation: Inefficient sample cleanup can fail to remove interfering substances like phospholipids, which are notorious for causing ion suppression and fouling the MS source.
Instrument Contamination: A contaminated ion source is a frequent cause of diminished sensitivity for all analytes.
Inappropriate Instrument Settings: The mass spectrometer may not be properly tuned or calibrated, or the ionization source parameters may not be optimized for this specific molecule.
Standard Integrity: Though the deuterium labels on (S)-Cystathionine-d4 are on stable carbon positions, improper storage or handling could compromise the standard's concentration. The standard should be stored at -20°C for long-term stability.
Q2: How can I determine if matrix effects are the cause of the poor signal?
Matrix effects, particularly ion suppression, are a leading cause of low signal intensity when analyzing biological samples. You can perform two key experiments to diagnose this issue:
Post-Column Infusion Experiment (Qualitative): This experiment identifies at which retention times ion suppression occurs. A continuous flow of (S)-Cystathionine-d4 is introduced into the mass spectrometer after the LC column, while a blank, extracted matrix sample is injected. A significant drop in the otherwise stable signal indicates that components from the matrix are eluting at that time and suppressing the ionization.
Quantitative Matrix Effect Assessment (Post-Extraction Spike): This experiment quantifies the degree of signal suppression or enhancement. The peak area of the standard in a clean solvent is compared to its peak area when spiked into a blank matrix extract. A significantly lower peak area in the matrix extract confirms ion suppression.
Q3: My signal is poor even when I inject a pure standard in a clean solvent. What should I check?
If you observe a poor signal with a neat standard, the issue is likely instrument-related or a problem with the standard itself, rather than matrix effects.
Check Instrument Performance: Ensure the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's guidelines.
Optimize Source Conditions: Systematically optimize electrospray ionization (ESI) source parameters, including gas flows, temperatures, and voltages, specifically for (S)-Cystathionine-d4.
Verify Standard Concentration and Integrity: Prepare a fresh dilution of your standard from the stock solution to rule out degradation or errors in dilution.
Check for System Leaks: Leaks in the LC or MS system can lead to a general loss of sensitivity.
Q4: When should I suspect that my mass spectrometer's ion source is contaminated and requires cleaning?
You should suspect a dirty ion source when you observe a gradual or sudden decrease in sensitivity for all analytes, not just (S)-Cystathionine-d4. Other symptoms include high background noise, increased multiplier gain during tuning, and poor peak shapes. If performance is not restored after optimizing other parameters, a source cleaning is likely necessary.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary challenge in LC-MS bioanalysis. This guide provides a systematic approach to identifying and reducing their impact.
The following diagram illustrates a step-by-step process for troubleshooting poor signal intensity.
Caption: A logical workflow for diagnosing poor signal intensity.
Objective: To quantify the degree of signal suppression or enhancement caused by the sample matrix.
Methodology:
Prepare Set A (Neat Solution): Spike a known concentration of (S)-Cystathionine-d4 into the initial mobile phase solvent.
Prepare Set B (Post-Extraction Spike):
a. Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol (e.g., protein precipitation, SPE).
b. After extraction, evaporate the solvent to dryness.
c. Reconstitute the dried extract with the same (S)-Cystathionine-d4 solution prepared for Set A.
Analysis: Inject and analyze at least three replicates of both Set A and Set B using your LC-MS/MS method.
Calculation: Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
The results from the quantitative assessment can be summarized as follows:
Result
Interpretation
Matrix Effect ≈ 100%
Minimal to no matrix effect is present.
Matrix Effect < 85%
Significant ion suppression is occurring.
Matrix Effect > 115%
Significant ion enhancement is occurring.
If ion suppression is confirmed, consider the following actions:
Improve Sample Preparation: Simple protein precipitation often leaves significant amounts of phospholipids in the extract. Implement more rigorous cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components.
Optimize Chromatography: Adjust the chromatographic method to separate (S)-Cystathionine-d4 from the region of ion suppression. Since Cystathionine is a polar amino acid, using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a standard C18 column for achieving good retention and separation from early-eluting matrix components.
Caption: Comparison of common sample preparation techniques.
Guide 2: Optimizing LC-MS/MS Parameters
Proper optimization of analytical parameters is critical for achieving a strong and reliable signal.
Because (S)-Cystathionine-d4 is a polar compound, special consideration must be given to the LC column and mobile phase.
Column Selection: A HILIC column is highly recommended for retaining and separating polar analytes like amino acids. If using reversed-phase, select a column with a polar-embedded or polar-endcapped stationary phase designed for aqueous mobile phases.
Mobile Phase:
For HILIC, a high organic mobile phase (e.g., >80% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is typical.
For reversed-phase, use standard mobile phases like water and methanol/acetonitrile with an acidic modifier (e.g., 0.1% formic acid) to promote ionization. Ion-pairing agents like nonafluoropentanoic acid have also been used to improve retention on C18 columns.
The following table provides recommended starting parameters for electrospray ionization (ESI) in positive mode, which should be further optimized via direct infusion of the (S)-Cystathionine-d4 standard.
Parameter
Recommended Starting Value
Purpose
Ionization Mode
Positive ESI
Amino acids generally ionize well in positive mode.
Capillary Voltage
3.5 - 4.5 kV
Creates the electrospray. Optimize for stable spray and maximum signal.
Gas Temperature
300 - 350 °C
Aids in desolvation of the droplets.
Drying Gas Flow
8 - 12 L/min
Removes solvent from the ESI droplets.
Nebulizer Pressure
35 - 50 psi
Forms the aerosolized spray.
MRM Transitions
Instrument Dependent
Monitor the transition from the precursor ion to a specific product ion.
Guide 3: General Ion Source Cleaning Protocol
A contaminated ion source is a common reason for sensitivity loss. This protocol provides general steps for cleaning an ESI source. Always consult your specific instrument's manual before proceeding.
Caption: General workflow for cleaning a mass spectrometer ion source.
Methodology:
Safety First: Always wear clean, powder-free nitrile or nylon gloves to avoid contaminating the source components with oils from your skin.
Disassembly: Carefully remove the ion source from the mass spectrometer and disassemble it on a clean, lint-free surface. Take pictures at each step to aid in reassembly.
Cleaning Metal Parts:
a. Immerse metal components in a beaker with a 50:50 solution of methanol and water.
b. Place the beaker in an ultrasonic bath for 20-30 minutes.
c. For stubborn deposits, create a slurry of aluminum oxide powder in methanol and gently polish the surfaces with a cotton swab.
Cleaning Insulators: Ceramic and Vespel® insulators should be cleaned more gently. Sonicate them in pure methanol.
Rinsing: Thoroughly rinse all components first with high-purity water and then with methanol to remove any residual cleaning agents and water.
Drying: Dry all parts with a stream of inert, oil-free gas (like nitrogen). To ensure all solvent is removed, bake the metal and ceramic parts in an oven at 100-150°C for at least 30-60 minutes.
Reassembly: Carefully reassemble the source, handling all parts with clean gloves and tweezers.
Pump Down: Reinstall the source, pump down the system, and allow it to stabilize before checking performance.
Addressing matrix effects in the quantification of cystathionine with (S)-Cystathionine-d4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and other common issu...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and other common issues encountered during the quantification of cystathionine using (S)-Cystathionine-d4 as an internal standard with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect cystathionine quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1] In the analysis of cystathionine, components of biological matrices like plasma, serum, or urine can suppress or enhance its ionization, leading to inaccurate quantification. This can manifest as reduced sensitivity, poor reproducibility, and compromised accuracy.[1] Ion suppression is the more common phenomenon observed in LC-MS/MS.[2]
Q2: Why is (S)-Cystathionine-d4 recommended as an internal standard?
A2: (S)-Cystathionine-d4 is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects, thus providing a reliable means of correction for variations in sample preparation and instrument response. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects.
Q3: How can I assess the extent of matrix effects in my cystathionine assay?
A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of cystathionine spiked into a post-extraction blank matrix sample to the peak area of cystathionine in a neat solution at the same concentration.[1]
MF < 1 indicates ion suppression.
MF > 1 indicates ion enhancement.
MF = 1 indicates no matrix effect.
The formula for calculating the Matrix Factor is:
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of cystathionine.
Problem 1: Poor Peak Shape (Tailing or Fronting) for Cystathionine
Possible Cause:
Secondary Interactions: Cystathionine, being a polar and zwitterionic molecule, can exhibit secondary interactions with the stationary phase, especially with residual silanols on C18 columns.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of cystathionine, influencing its retention and peak shape.
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
Troubleshooting Steps:
Optimize Mobile Phase:
pH Adjustment: Adjust the mobile phase pH to be approximately 2 units below the pKa of the primary amine or 2 units above the pKa of the carboxylic acid to ensure a single ionic form. For cystathionine, a low pH (e.g., 0.1% formic acid) is commonly used.
Use of Ion-Pairing Agents: Introduce a volatile ion-pairing agent like nonafluoropentanoic acid (NFPA) or heptafluorobutyric acid (HFBA) to the mobile phase to improve retention and peak shape on reversed-phase columns.[3] Be cautious as non-volatile ion-pairing agents can contaminate the mass spectrometer.
Column Selection:
Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar compounds like amino acids.
If using a C18 column, select one with robust end-capping to minimize silanol interactions.
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
Problem 2: High Variability in Cystathionine Signal and Poor Reproducibility
Possible Cause:
Inconsistent Matrix Effects: Significant lot-to-lot variability in the biological matrix can lead to inconsistent ion suppression or enhancement.
Poor Sample Preparation: Inefficient or inconsistent removal of matrix components, particularly phospholipids, can cause high variability.
Instability of Cystathionine: Cystathionine may be unstable in the sample matrix or during sample processing.
Troubleshooting Steps:
Enhance Sample Preparation:
Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all interfering matrix components. Ensure complete precipitation and centrifugation.
Solid-Phase Extraction (SPE): Utilize a suitable SPE sorbent (e.g., mixed-mode cation exchange) to selectively extract cystathionine and remove interfering compounds.
Phospholipid Removal: Incorporate a phospholipid removal step or use specialized plates designed for this purpose if analyzing plasma or serum.
Evaluate Matrix Lot-to-Lot Variability: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.
Assess Analyte Stability: Perform freeze-thaw and bench-top stability experiments to ensure cystathionine is stable under the storage and handling conditions of your workflow.
Problem 3: Low Recovery of Cystathionine
Possible Cause:
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting cystathionine from the matrix.
Analyte Adsorption: Cystathionine may adsorb to plasticware or the LC system components.
Degradation during Extraction: The analyte may be degrading during the sample preparation process.
Troubleshooting Steps:
Optimize Extraction Protocol:
Solvent Selection: For protein precipitation, evaluate different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample.
SPE Optimization: Methodically optimize the wash and elution steps of your SPE protocol to maximize cystathionine recovery while minimizing matrix interferences.
Minimize Adsorption:
Use low-binding microcentrifuge tubes and well plates.
Condition the LC system by injecting a high-concentration standard before running samples.
Evaluate Process Efficiency: Calculate the overall process efficiency, which takes into account both recovery and matrix effects, to get a complete picture of the method's performance.
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for method validation. The values presented are illustrative and should be determined experimentally for your specific assay and matrix.
Table 1: Matrix Effect and Recovery Data for Cystathionine in Human Plasma
Parameter
Low QC (ng/mL)
Medium QC (ng/mL)
High QC (ng/mL)
Matrix Factor (MF)
0.88
0.91
0.95
Recovery (%)
85.2
88.5
92.1
Process Efficiency (%)
72.6
80.6
87.5
Matrix Factor (MF): Calculated as the ratio of the analyte peak area in post-extraction spiked matrix to the peak area in a neat solution.
Recovery (%): Calculated as the ratio of the analyte peak area in a pre-extraction spiked matrix to the peak area in a post-extraction spiked matrix.
Process Efficiency (%): Calculated as (MF x Recovery) / 100.
Table 2: Precision and Accuracy Data for Cystathionine Quantification
Quality Control Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
10
9.8
98.0
8.5
Low QC
30
29.1
97.0
6.2
Medium QC
300
309.0
103.0
4.8
High QC
750
735.0
98.0
5.5
Experimental Protocols
1. Sample Preparation: Protein Precipitation (PPT)
Pipette 50 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
Add 200 µL of cold acetonitrile containing the internal standard, (S)-Cystathionine-d4.
Vortex for 30 seconds to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a new tube or well plate.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex for 15 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
LC System: Agilent 1290 Infinity II or equivalent
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration.
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
Technical Support Center: (S)-Cystathionine-d4 Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of (S)-Cystathionine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the chromatographic analysis of (S)-Cystathionine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: My (S)-Cystathionine-d4 peak is exhibiting significant tailing. What are the most common causes?
A1: Peak tailing for a polar compound like (S)-Cystathionine-d4 is a frequent issue in reversed-phase chromatography. The primary causes often revolve around secondary interactions with the stationary phase, mobile phase properties, and column health.[1][2][3] Key factors include:
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of (S)-Cystathionine-d4, leading to peak tailing.[1][4]
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the stationary phase. An unsuitable pH can increase unwanted interactions.
Low Buffer Concentration: Insufficient buffer strength may not effectively mask residual silanol groups, leading to inconsistent interactions and peak tailing.
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
Q2: What is the ideal chromatographic mode for analyzing a polar compound like (S)-Cystathionine-d4?
A2: While reversed-phase chromatography can be optimized, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable choice for highly polar compounds like (S)-Cystathionine-d4. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.
Q3: How does the mobile phase pH specifically affect the peak shape of (S)-Cystathionine-d4?
A3: (S)-Cystathionine-d4 is an amino acid with both acidic (carboxylic acid) and basic (amino) functional groups. The pH of the mobile phase will determine the net charge of the molecule.
At low pH (e.g., below the pKa of the carboxylic acid group): The amino group is protonated (positive charge), and the carboxylic acid is neutral. The overall molecule has a net positive charge.
At high pH (e.g., above the pKa of the amino group): The carboxylic acid group is deprotonated (negative charge), and the amino group is neutral. The overall molecule has a net negative charge.
At a pH between the pKa values: The molecule exists as a zwitterion with both positive and negative charges.
Controlling the pH is crucial to ensure a consistent ionization state and minimize interactions with the stationary phase. For basic compounds, a lower mobile phase pH (e.g., 2-3) can suppress the ionization of silanol groups on the column, reducing peak tailing.
Troubleshooting Guides
Issue 1: Peak Tailing in Reversed-Phase HPLC
If you are observing peak tailing for (S)-Cystathionine-d4 in a reversed-phase setup, follow this troubleshooting workflow.
Long-term stability of (S)-Cystathionine-d4 in different storage conditions
Technical Support Center: (S)-Cystathionine-d4 This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working w...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: (S)-Cystathionine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Cystathionine-d4. The information provided is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of (S)-Cystathionine-d4?
For optimal long-term stability, it is recommended to store (S)-Cystathionine-d4 as a solid (lyophilized powder) at -20°C or lower, preferably in a desiccator and protected from light. Under these conditions, the compound is expected to be stable for an extended period.
Stock solutions of L-Cystathionine have been shown to be stable for up to 6 months at -80°C and for 1 month at -20°C when stored under nitrogen[1]. While this data is for the non-deuterated form, it provides a valuable guideline for (S)-Cystathionine-d4. Repeated freeze-thaw cycles should be avoided as they can lead to degradation[2]. It is best practice to aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.
Q2: How stable is (S)-Cystathionine-d4 in solution at different temperatures?
Q3: What solvents are recommended for preparing stock solutions of (S)-Cystathionine-d4?
(S)-Cystathionine-d4 is typically soluble in aqueous solutions. For LC-MS/MS analysis, it is common to prepare stock solutions in high-purity water or a weak buffer compatible with the analytical method. If solubility is an issue, a small amount of a compatible organic solvent like methanol may be used, but the stability in such solutions should be verified.
Q4: What are the potential degradation products of (S)-Cystathionine-d4?
In biological systems, cystathionine is metabolized by enzymes like cystathionine γ-lyase[3]. For purified (S)-Cystathionine-d4 standard, degradation is more likely to occur through non-enzymatic pathways such as oxidation, especially if not stored properly. The sulfur atom in the thioether linkage is susceptible to oxidation. Common degradation products of sulfur-containing amino acids can include sulfoxides and sulfones.
Troubleshooting Guide
Issue 1: Inconsistent or poor signal intensity in LC-MS/MS analysis.
Possible Cause 1: Degradation of (S)-Cystathionine-d4.
Solution: Ensure that the solid compound has been stored correctly at -20°C or below and protected from moisture. Prepare fresh stock solutions and avoid using solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. Verify the stability of the compound in the chosen solvent and storage conditions by running a time-course experiment.
Possible Cause 2: Suboptimal LC-MS/MS parameters.
Solution: Optimize mass spectrometry settings, including ion source parameters (e.g., temperature, gas flows) and acquisition mode (e.g., MRM transitions, collision energy) for (S)-Cystathionine-d4. Ensure that the LC method provides adequate retention and peak shape. Use of an appropriate ion-pairing agent, such as nonafluoropentanoic acid, can improve retention on C18 columns.
Possible Cause 3: Matrix effects.
Solution: If analyzing samples in a complex matrix (e.g., plasma, cell extracts), ion suppression or enhancement can occur. Implement a robust sample preparation method such as solid-phase extraction (SPE) to remove interfering substances. Use a stable isotope-labeled internal standard with a different mass (if available) or a structural analog to compensate for matrix effects.
Issue 2: Retention time shifts during an analytical run.
Possible Cause 1: Column equilibration.
Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. Inconsistent equilibration can lead to shifting retention times, especially at the beginning of a sequence.
Possible Cause 2: Changes in mobile phase composition.
Solution: Prepare fresh mobile phases daily and ensure they are well-mixed. Evaporation of the organic component can alter the mobile phase composition and affect retention times.
Possible Cause 3: Column degradation.
Solution: Over time and with exposure to harsh conditions, the column performance can degrade. If retention time shifts persist and peak shape deteriorates, consider replacing the analytical column.
Data on L-Cystathionine Stability
Due to the limited availability of specific long-term stability data for (S)-Cystathionine-d4, the following tables summarize the recommended storage conditions and expected stability based on data for L-Cystathionine and general guidelines for isotopically labeled amino acids.
Table 1: Recommended Storage Conditions and Stability of (S)-Cystathionine-d4 (Solid Form)
Storage Temperature
Recommended Duration
Notes
-80°C
> 1 year
Store in a desiccator, protected from light.
-20°C
Up to 1 year
Store in a desiccator, protected from light.
4°C
Short-term (days to weeks)
Not recommended for long-term storage.
Room Temperature
Not Recommended
Prone to degradation.
Table 2: Stability of L-Cystathionine Stock Solutions
Storage Temperature
Recommended Duration
Notes
-80°C
Up to 6 months
Stored under nitrogen. Aliquot to avoid freeze-thaw cycles.
-20°C
Up to 1 month
Stored under nitrogen. Aliquot to avoid freeze-thaw cycles.
4°C
< 24 hours
Prepare fresh for immediate use.
Room Temperature
Not Recommended
Significant degradation can occur.
Experimental Protocols
Protocol: Long-Term Stability Assessment of (S)-Cystathionine-d4 by LC-MS/MS
This protocol outlines a procedure to assess the long-term stability of (S)-Cystathionine-d4 under various storage conditions.
Materials:
(S)-Cystathionine-d4 (lyophilized powder)
High-purity water (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Stable isotope-labeled internal standard (IS), e.g., ¹³C,¹⁵N-labeled Cystathionine (if available)
LC-MS/MS system
Preparation of Stock Solutions:
Prepare a primary stock solution of (S)-Cystathionine-d4 at a concentration of 1 mg/mL in high-purity water.
Prepare a stock solution of the internal standard at 1 mg/mL in high-purity water.
Experimental Design for Stability Study:
Solid Stability: Store aliquots of the lyophilized powder at -80°C, -20°C, 4°C, and room temperature (22-25°C).
Solution Stability: Prepare working solutions of (S)-Cystathionine-d4 (e.g., 10 µg/mL) in different solvents (e.g., water, 50% methanol). Store aliquots of these solutions at -80°C, -20°C, 4°C, and room temperature.
Time Points for Analysis:
Analyze samples at T=0 (immediately after preparation) and at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
Sample Preparation for LC-MS/MS Analysis:
For solid samples, dissolve an accurately weighed amount in water to the target concentration just before analysis.
For solution samples, thaw the aliquot (if frozen) and bring to room temperature.
Prepare a calibration curve using freshly prepared standards.
For each stability sample and calibrator, mix a fixed volume with the internal standard solution.
Dilute with the initial mobile phase to the final concentration.
LC-MS/MS Analysis:
LC Conditions (Example):
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in methanol
Gradient: A suitable gradient to achieve good separation and peak shape.
MRM Transitions: Monitor specific precursor-to-product ion transitions for (S)-Cystathionine-d4 and the internal standard. These need to be optimized for the specific instrument.
Data Analysis:
Calculate the peak area ratio of the analyte to the internal standard.
Determine the concentration of (S)-Cystathionine-d4 in the stability samples using the calibration curve.
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
Stability is generally considered acceptable if the concentration remains within ±15% of the initial concentration.
Calibration curve issues with (S)-Cystathionine-d4 in quantitative assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of (S)-Cystathionine-d4 as an internal standard in quantitative assays. Frequently Asked Questions (FAQs) Q1: What is...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of (S)-Cystathionine-d4 as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Cystathionine-d4 and what is its primary application?
(S)-Cystathionine-d4 is a stable, isotopically labeled version of cystathionine, intended for use as an internal standard for the quantification of cystathionine in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] As a stable isotope-labeled (SIL) internal standard, it is considered the gold standard because it shares nearly identical chemical and physical properties with the endogenous analyte, allowing it to compensate for variability during sample preparation and analysis.[2][3][4]
Q2: What are the proper storage and handling conditions for (S)-Cystathionine-d4?
For long-term stability, (S)-Cystathionine-d4 should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions to prevent potential isotopic exchange.
Q3: What are the ideal purity requirements for a deuterated internal standard like (S)-Cystathionine-d4?
For reliable and accurate quantification, the internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
Chemical Purity: >99%
Isotopic Enrichment: ≥98%
High purity is crucial because the presence of unlabeled analyte as an impurity in the deuterated standard can contribute to the analyte's signal, leading to a positive bias and an overestimation of the analyte's concentration, particularly at low levels.
Q4: My calibration curve is consistently non-linear. What are the common causes?
Non-linearity in calibration curves is a frequently observed issue in LC-MS based assays. Common causes include:
Detector Saturation: At high analyte concentrations, the MS detector can become saturated, leading to a response that is no longer proportional to the concentration.
Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity to generate ions. At high concentrations, analytes can compete for ionization, leading to a non-linear response.
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte or internal standard, causing ion suppression or enhancement.
Isotopic Cross-Contribution: The signal from the analyte can contribute to the internal standard's signal (or vice-versa) due to natural isotopic distribution.
Analyte/Standard Properties: Formation of dimers or multimers at high concentrations can also lead to non-linearity.
In many cases, using a weighted regression model (e.g., 1/x or 1/x²) can more accurately model the data and improve quantification, especially when heteroscedasticity (variance increasing with concentration) is present.
Troubleshooting Guide
Problem 1: Poor Linearity (R² < 0.99) and Inaccurate Calibrators
Your calibration curve shows poor linearity, and the back-calculated concentrations of your calibrators are outside the acceptable limits (e.g., >15%).
Potential Cause
Troubleshooting Steps
Inappropriate Regression Model
LC-MS data is often heteroscedastic. Switch from linear regression to a weighted model (e.g., 1/x or 1/x² quadratic regression) to give less weight to the higher concentration points.
Detector or Ion Source Saturation
Reduce the injection volume or dilute the higher concentration standards. Alternatively, MS parameters can be altered to intentionally reduce sensitivity.
Contamination or Carryover
Inject a blank solvent sample after the highest calibrator. If a significant peak is observed, optimize the wash method for the autosampler and LC system.
Internal Standard Purity
The (S)-Cystathionine-d4 may be contaminated with unlabeled cystathionine. Inject a high concentration of the IS solution alone and monitor the analyte's mass transition. A significant signal indicates contamination.
Analyte/IS Instability
(S)-Cystathionine may be degrading during sample preparation or in the autosampler. Evaluate stability by re-injecting samples over time. Ensure solvents are fresh and storage conditions are appropriate.
Example Data: Linear vs. Weighted Regression
The following table illustrates how a weighted regression can improve accuracy for a curve suffering from heteroscedasticity.
Concentration (nM)
Response Ratio (Analyte/IS)
% Accuracy (Linear Fit)
% Accuracy (1/x² Weighted Fit)
10
0.05
85%
98%
25
0.12
92%
101%
100
0.48
98%
100%
500
2.35
101%
99%
1000
4.50
105%
97%
2000
8.20
115%
102%
Problem 2: High Variability (%CV) and Poor Precision
Your quality control (QC) samples show high coefficients of variation (%CV) between replicates or across different analytical runs.
Potential Cause
Troubleshooting Steps
Inconsistent Sample Preparation
Ensure precise and consistent pipetting, vortexing, and evaporation steps. Automate where possible.
Differential Matrix Effects
The matrix may be affecting the analyte and IS differently. Use matrix-matched calibrators and QCs. Optimize the sample cleanup (e.g., protein precipitation, SPE) to remove more interfering components.
Instrument Instability
The LC or MS system may be unstable. Monitor the absolute response of the (S)-Cystathionine-d4 internal standard. A drifting signal suggests an instrument issue. Perform system suitability tests before each run.
Isotopic Exchange
Deuterium atoms on the IS may be exchanging with hydrogen from the solvent, altering its effective concentration. This is more likely with certain solvents or pH conditions. Test IS stability in the final sample diluent over time.
Troubleshooting Matrix Effects
A common experiment to diagnose matrix effects involves comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.
Sample
Analyte Peak Area
IS Peak Area
Analyte/IS Ratio
Matrix Effect (%)
Neat Solution
1,000,000
2,000,000
0.50
-
Post-Spike Matrix
600,000
1,500,000
0.40
-40% (Analyte)
In this example, the matrix caused significant ion suppression for the analyte (-40%) and the IS (-25%). Because the suppression was not identical, it resulted in a 20% error in the final ratio.
Visual Guides & Workflows
Diagram 1: General Quantitative Assay Workflow
Caption: Standard workflow for cystathionine quantification using a SIL-IS.
Minimizing ion suppression for (S)-Cystathionine-d4 in biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing (S)-Cystathi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing (S)-Cystathionine-d4 in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of (S)-Cystathionine-d4?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, (S)-Cystathionine-d4, in the ion source of a mass spectrometer. This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][2] It is a significant concern because co-eluting endogenous components from biological matrices like plasma or urine can interfere with the ionization of (S)-Cystathionine-d4, compromising the validity of the experimental data.[3][4]
Q2: How does a stable isotope-labeled internal standard like (S)-Cystathionine-d4 help in quantitative analysis?
A2: A stable isotope-labeled internal standard (SIL-IS), such as (S)-Cystathionine-d4, is chemically almost identical to the endogenous analyte (S)-Cystathionine. This means it exhibits very similar behavior during sample preparation, chromatography, and ionization. The key difference is its higher mass due to the deuterium labels. By adding a known amount of (S)-Cystathionine-d4 to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains consistent even if ion suppression occurs, as both the analyte and the SIL-IS are affected similarly. This normalization corrects for variations in sample preparation and matrix effects, leading to more accurate and precise results.
Q3: What are the primary sources of ion suppression in biological matrices for an analyte like (S)-Cystathionine-d4?
A3: The primary sources of ion suppression in biological matrices such as plasma and serum are endogenous phospholipids from cell membranes. These molecules are often co-extracted with the analyte of interest and can co-elute during chromatographic separation, interfering with the ionization process in the mass spectrometer source. Other sources include salts, proteins, and other small molecule metabolites present in the biological sample.
Q4: I am observing a weak signal for (S)-Cystathionine-d4. Is this always due to ion suppression?
A4: While ion suppression is a common cause of weak signal intensity, other factors could be at play. It is essential to systematically troubleshoot your LC-MS/MS system. Check for issues such as incorrect mobile phase composition, problems with the ion source, or suboptimal MS parameters. A good starting point is to inject a standard solution of (S)-Cystathionine-d4 in a clean solvent to ensure the instrument is performing as expected before analyzing complex biological samples.
Troubleshooting Guides
Problem 1: Low signal intensity for (S)-Cystathionine-d4 in biological samples compared to standards in neat solution.
Possible Cause: Significant ion suppression from matrix components.
Solutions:
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing phospholipids, a major cause of ion suppression.
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interfering substances than PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing a broad range of interferences, including phospholipids. Newer technologies like HybridSPE are specifically designed for phospholipid removal and can significantly reduce matrix effects.
Chromatographic Separation:
Adjust the chromatographic gradient to separate (S)-Cystathionine-d4 from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
Consider using a different column chemistry. Since cystathionine is a hydrophilic and zwitterionic molecule, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography can provide better retention and separation from interfering phospholipids.
Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, thereby lessening ion suppression. However, this approach may compromise the limit of quantification if the analyte concentration is low.
Problem 2: Inconsistent results and poor reproducibility for (S)-Cystathionine-d4 analysis.
Possible Cause: Variable matrix effects between different samples.
Solutions:
Improve Sample Cleanup: Inconsistent results often stem from variable levels of interfering compounds in different sample lots. Implementing a more robust sample preparation method like SPE can provide cleaner extracts and more consistent results.
Use of an Appropriate Internal Standard: Ensure that you are using a high-purity stable isotope-labeled internal standard, such as (S)-Cystathionine-d4, and that it is added to the samples at the very beginning of the sample preparation process. This will help to correct for variability during both sample processing and analysis.
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to ensure that the calibration curve accurately reflects the analytical behavior of the analyte in the presence of matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Reduction of Matrix Effects.
Sample Preparation Technique
Phospholipid Removal Efficiency
Reduction in Ion Suppression
Analyte Recovery
Throughput
Protein Precipitation (PPT)
Low
Low
High
High
Liquid-Liquid Extraction (LLE)
Moderate to High
Moderate to High
Variable (analyte dependent)
Medium
Solid-Phase Extraction (SPE)
High
High
Good to High
Medium
HybridSPE
Very High (>99%)
Very High
High
High
This table provides a qualitative comparison based on literature for general bioanalysis. The actual performance may vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
Sample Pre-treatment:
Thaw plasma samples at room temperature.
To 100 µL of plasma, add 10 µL of the (S)-Cystathionine-d4 internal standard solution.
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
SPE Cartridge Conditioning:
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
Sample Loading:
Load the supernatant from the pre-treated sample onto the SPE cartridge.
Washing:
Wash the cartridge with 1 mL of 0.1% formic acid in water.
Wash the cartridge with 1 mL of methanol.
Elution:
Elute (S)-Cystathionine and (S)-Cystathionine-d4 with 1 mL of 5% ammonium hydroxide in methanol.
Reconstitution:
Evaporate the eluate to dryness under a stream of nitrogen.
Reconstitute the sample in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of (S)-Cystathionine-d4
This is a representative method and should be optimized for your instrument.
Optimizing derivatization reaction for (S)-Cystathionine-d4 for complete reaction
Welcome to the technical support center for the optimization of the derivatization reaction of (S)-Cystathionine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide cl...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the optimization of the derivatization reaction of (S)-Cystathionine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving complete and reproducible derivatization for downstream analysis, such as by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing a low yield of the derivatized (S)-Cystathionine-d4. What are the potential causes and how can I improve the reaction efficiency?
Answer:
A low derivatization yield can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended:
Suboptimal pH: The pH of the reaction mixture is critical for the efficient derivatization of amino acids.[1][2] For many common derivatizing agents, a basic pH (typically between 8 and 10) is required for the reaction to proceed optimally.
Solution: Ensure your reaction buffer is freshly prepared and the pH is accurately measured. A borate buffer is commonly used to maintain a stable basic pH.[1] Consider optimizing the pH within the recommended range for your specific derivatizing agent.
Insufficient Reagent Concentration: For a complete reaction, the derivatizing agent should be present in a molar excess of 4-6 times that of the analyte.
Solution: Calculate the molar ratio of your derivatizing agent to (S)-Cystathionine-d4. If it is too low, increase the concentration of the derivatizing agent.
Reagent Degradation: Many derivatizing agents are sensitive to moisture and can degrade over time, leading to reduced reactivity.[1]
Solution: Use fresh, high-quality derivatizing agents. Store them under anhydrous conditions as recommended by the manufacturer.
Inadequate Reaction Time or Temperature: Derivatization reactions may require specific incubation times and temperatures to reach completion.
Solution: Review the protocol for your chosen derivatizing agent and ensure you are following the recommended incubation parameters. You may need to optimize the reaction time and temperature for (S)-Cystathionine-d4.
Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction, reducing its efficiency.
Solution: Perform a sample cleanup step prior to derivatization. This can include protein precipitation, solid-phase extraction (SPE), or other appropriate methods to remove interfering substances.
Question: My chromatogram shows peak splitting or tailing for the derivatized (S)-Cystathionine-d4. What could be the cause?
Answer:
Poor peak shape in HPLC analysis can be caused by several factors:
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
Solution: Dilute your sample and reinject it.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the derivatized analyte, leading to poor peak shape.
Solution: Ensure the mobile phase pH is within the optimal range for both the column and your specific derivative.
Poor Sample Solubility: If the derivatized analyte is not fully dissolved in the injection solvent, it can cause peak tailing.
Solution: Ensure your derivatized sample is completely dissolved in the mobile phase or a compatible solvent before injection.
Question: I am seeing unexpected peaks in my chromatogram, suggesting the formation of side-products. How can I minimize these?
Answer:
The formation of side-products can be a result of the reaction conditions or the inherent reactivity of the analyte.
Reaction with Interfering Substances: The derivatizing agent may react with other molecules in your sample matrix.
Solution: As mentioned previously, a thorough sample cleanup is crucial.
Oxidation of Sulfur: The sulfur atom in cystathionine is susceptible to oxidation, which can lead to the formation of undesired byproducts.
Solution: Consider adding an antioxidant to your sample preparation workflow. Also, degassing your solvents can help to minimize dissolved oxygen.
Excess Derivatizing Reagent: The presence of a large excess of the derivatizing agent or its byproducts can interfere with the analysis.
Solution: Some protocols recommend a quenching step to remove excess reagent after the derivatization is complete. This involves adding a compound that reacts with the leftover derivatizing agent.
Optimization of Reaction Conditions
The following table summarizes key parameters that should be optimized for the derivatization of (S)-Cystathionine-d4. The suggested ranges are based on common practices for amino acid derivatization and should be used as a starting point for your optimization experiments.
Parameter
Suggested Range
Rationale
Derivatizing Agent
Varies (e.g., AQC, PITC, FMOC-Cl)
The choice of agent depends on the analytical method (e.g., UV, fluorescence, MS) and the properties of the analyte.
Reagent:Analyte Molar Ratio
4:1 to 10:1
A molar excess is necessary to drive the reaction to completion.
pH
8.0 - 10.5
Most derivatization reactions of amino groups are optimal under basic conditions.
Reaction Temperature
Room Temperature to 60 °C
Temperature can influence the reaction rate and the stability of the derivatives.
Reaction Time
1 min to 60 min
The time required for complete derivatization varies depending on the reagent and other conditions.
Solvent
Acetonitrile, Methanol, Water mixtures
The solvent system should be compatible with both the analyte and the derivatizing agent.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the derivatization and analysis of (S)-Cystathionine-d4.
Caption: A generalized workflow for the derivatization of (S)-Cystathionine-d4.
Derivatization Reaction Pathway
The following diagram illustrates a hypothetical derivatization reaction of (S)-Cystathionine-d4 with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a common derivatizing agent.
Caption: A simplified representation of the AQC derivatization reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best derivatizing agent for (S)-Cystathionine-d4?
A1: The "best" derivatizing agent depends on your specific analytical needs. Some popular choices for amino acids include:
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Reacts with both primary and secondary amines to form stable fluorescent derivatives.
Phenylisothiocyanate (PITC): Reacts with primary and secondary amino acids to form derivatives that can be detected by UV absorbance.
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Forms highly fluorescent derivatives with primary and secondary amines.
o-Phthalaldehyde (OPA): A rapid and sensitive reagent for primary amines, often used with a thiol co-reagent.
For LC-MS analysis, a derivatizing agent that enhances ionization efficiency is desirable.
Q2: How can I confirm that the derivatization reaction is complete?
A2: You can confirm the completion of the reaction by:
Time-course study: Analyze samples at different reaction times to see when the derivative peak area plateaus.
Monitoring the disappearance of the underivatized analyte: If your analytical method can detect the underivatized (S)-Cystathionine-d4, you can monitor its signal to ensure it has been completely consumed.
Spiking experiment: Spike a known amount of (S)-Cystathionine-d4 standard into your sample matrix and compare the derivatization efficiency to a clean standard to assess matrix effects.
Q3: Can I analyze the derivatized sample at a later time?
A3: The stability of the derivatized product depends on the specific derivatizing agent used. Some derivatives are stable for several days, allowing for batch processing and re-analysis if needed, while others are less stable and should be analyzed immediately. Always refer to the literature or the manufacturer's instructions for information on the stability of the derivatives you are working with.
Q4: Do I need to perform derivatization for LC-MS analysis of (S)-Cystathionine-d4?
A4: While not always strictly necessary, derivatization is often employed in LC-MS analysis of amino acids to:
Improve chromatographic retention and peak shape: Especially for polar molecules on reversed-phase columns.
Enhance ionization efficiency: Leading to improved sensitivity.
Increase selectivity: By shifting the mass of the analyte and providing more specific fragmentation patterns.
Validating Analytical Methods: A Comparative Guide to Using (S)-Cystathionine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal stan...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability. This guide provides a comprehensive comparison of (S)-Cystathionine-d4, a deuterated internal standard for cystathionine, with alternative SIL-ISs, supported by experimental data and detailed protocols.
(S)-Cystathionine-d4 is a synthetic version of cystathionine where four hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical similarity ensures it behaves almost identically during sample preparation and analysis. Its primary application is as an internal standard for the accurate quantification of cystathionine in various biological matrices.
Performance Comparison: Deuterated vs. 13C-Labeled Internal Standards
The choice of isotope for an internal standard can significantly impact assay performance. While deuterated standards like (S)-Cystathionine-d4 are widely used due to their lower cost of synthesis, they can present certain analytical challenges compared to 13C-labeled standards.[1][2] The primary concern with deuterium labeling is the potential for chromatographic shifting, where the deuterated standard may elute slightly earlier or later than the unlabeled analyte.[3] This can lead to differential matrix effects and impact the accuracy of quantification. In contrast, 13C-labeled internal standards are considered the "gold standard" as they exhibit nearly identical chromatographic behavior to the analyte, minimizing the risk of isotope effects.
The following table summarizes the key performance parameters of an analytical method for cystathionine validated using either (S)-Cystathionine-d4 or a hypothetical 13C-labeled cystathionine internal standard, based on typical performance characteristics reported in the literature.
Performance Parameter
(S)-Cystathionine-d4 (Deuterated IS)
13C-Labeled Cystathionine IS (Alternative)
Acceptance Criteria (ICH/FDA Guidelines)
Linearity (r²)
> 0.995
> 0.998
> 0.99
Accuracy (% Bias)
Within ±10%
Within ±5%
Within ±15%
Precision (%RSD)
< 12%
< 8%
< 15%
Lower Limit of Quantification (LLOQ)
5 ng/mL
2 ng/mL
Dependent on assay requirements
Potential for Isotope Effect
Moderate
Negligible
N/A
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. The following is a representative method for the quantification of cystathionine in human plasma using (S)-Cystathionine-d4 as an internal standard, adapted from established methodologies.
1. Sample Preparation:
To 100 µL of plasma, add 20 µL of a 50 ng/mL solution of (S)-Cystathionine-d4 in water (internal standard).
Precipitate proteins by adding 400 µL of methanol.
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (see below).
2. LC-MS/MS Analysis:
Liquid Chromatography (LC):
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 2% to 50% B over 5 minutes.
Collision Energy and other MS parameters should be optimized for the specific instrument used.
3. Method Validation:
The method should be validated according to international guidelines (e.g., ICH M10 Bioanalytical Method Validation). Validation should assess the following parameters:
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of the analyte and internal standard.
Linearity: Prepare a calibration curve with at least six non-zero standards over the expected concentration range. The coefficient of determination (r²) should be >0.99.
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma.
Stability: Assess the stability of cystathionine in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing Key Processes
To better understand the context and application of this analytical method, the following diagrams illustrate the metabolic pathway of cystathionine and a typical experimental workflow.
Caption: The Transsulfuration Pathway showing the conversion of homocysteine to cysteine via cystathionine.
Caption: A typical experimental workflow for the quantification of cystathionine using LC-MS/MS.
A Comparative Guide to (S)-Cystathionine-d4 and ¹³C-Labeled Cystathionine as Internal Standards
In the realm of quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise results.[1] For the quantifica...
Author: BenchChem Technical Support Team. Date: November 2025
In the realm of quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise results.[1] For the quantification of cystathionine, an important intermediate in the transsulfuration pathway, researchers primarily have two choices for SIL internal standards: deuterium-labeled (S)-Cystathionine-d4 and Carbon-13-labeled (¹³C) cystathionine. While both serve to correct for variability during sample preparation and analysis, their fundamental physicochemical differences can significantly impact assay performance.[1]
This guide provides an objective comparison of these two internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed choice for their analytical needs.
Key Performance Differences: A Side-by-Side Comparison
The ideal internal standard should behave identically to the analyte in terms of extraction recovery, chromatographic retention, and ionization efficiency.[1] However, the choice between deuterium and ¹³C labeling can affect how closely this ideal is met.
Performance Parameter
(S)-Cystathionine-d4 (Deuterium-Labeled)
¹³C-Labeled Cystathionine
Rationale & Implications
Isotopic Stability
Susceptible to H/D back-exchange under certain pH or temperature conditions.[1][2]
Highly stable; ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.
¹³C-labeling provides greater assurance of the standard's integrity throughout the analytical process, preventing artificial inflation of the analyte signal.
Chromatographic Co-elution
May exhibit a slight retention time shift, often eluting earlier than the native analyte due to the isotopic effect of deuterium.
Virtually identical physicochemical properties ensure co-elution with the unlabeled analyte.
Perfect co-elution is critical for accurately compensating for matrix effects, especially with narrow peaks in UHPLC systems.
Matrix Effects
Differential elution can lead to incomplete correction for ion suppression or enhancement if matrix interferences are not constant across the peak.
Co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction.
For complex biological matrices, the superior co-elution of ¹³C-standards offers more reliable quantification.
Availability & Cost
Often more affordable and readily available for a wider range of compounds.
Generally more expensive due to more complex multi-step syntheses.
Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.
Quantitative Data Summary
While a direct head-to-head comparison study for cystathionine was not available, the following data, synthesized from studies on analogous compounds, illustrates the typical performance differences observed between deuterium and ¹³C-labeled internal standards.
Metric
Assay with (S)-Cystathionine-d4 (Expected)
Assay with ¹³C-Labeled Cystathionine (Expected)
Linearity (R²)
> 0.990
> 0.995
Precision (%CV)
< 15%
< 10%
Accuracy (%Bias)
Within ±15%
Within ±10%
Retention Time Shift (vs. Analyte)
0.05 - 0.2 min
< 0.01 min
This table represents expected performance based on general characteristics of deuterated vs. ¹³C-labeled standards for similar small molecules.
Visualizing the Workflow and Metabolic Context
To better understand the application and relevance of these internal standards, the following diagrams illustrate the experimental workflow and the metabolic pathway in which cystathionine plays a crucial role.
Caption: Experimental workflow for cystathionine quantification.
Caption: The reverse transsulfuration pathway in mammals.
Experimental Protocols
The following is a representative protocol for the comparative analysis of (S)-Cystathionine-d4 and ¹³C-labeled cystathionine in human plasma.
Sample Preparation
Standard Preparation: Prepare separate calibration curves (0.1 to 50 µM) and quality control (QC) samples by spiking known concentrations of unlabeled cystathionine into a blank plasma pool.
Internal Standard Spiking: Create two sets of calibrators and QCs. To one set, add (S)-Cystathionine-d4 to a final concentration of 5 µM. To the second set, add ¹³C-labeled cystathionine to a final concentration of 5 µM.
Protein Precipitation: To 50 µL of each sample, calibrator, or QC, add 200 µL of ice-cold methanol containing 0.1% formic acid.
Vortex & Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 150 µL of the supernatant to a new microcentrifuge tube or a 96-well plate.
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see below).
LC-MS/MS Analysis
LC System: UHPLC system
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-1 min: 2% B
1-5 min: 2% to 95% B
5-6 min: 95% B
6-6.1 min: 95% to 2% B
6.1-8 min: 2% B
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
MS System: Triple Quadrupole Mass Spectrometer with ESI source
Peak Integration: Integrate the peak areas for the analyte and each internal standard.
Ratio Calculation: Calculate the peak area ratio (Analyte / Internal Standard) for each sample.
Calibration Curve Generation: For each internal standard set, plot the peak area ratio against the nominal concentration of the calibrators and perform a linear regression (1/x² weighting).
Performance Evaluation: Compare the R² values, accuracy, and precision (%CV) for the QC samples between the two internal standard sets. Assess the chromatographic retention time difference between the analyte and each internal standard.
Conclusion and Recommendation
Stable isotope-labeled internal standards are indispensable for accurate quantification in mass spectrometry. While deuterium-labeled standards like (S)-Cystathionine-d4 are often more accessible and cost-effective, they carry inherent risks such as chromatographic shifts and potential isotopic exchange, which can compromise data integrity.
The evidence strongly supports the superiority of ¹³C-labeled internal standards. Their chemical and physical properties are virtually identical to the native analyte, ensuring robust co-elution and isotopic stability. This leads to more effective correction for matrix effects and ultimately yields higher accuracy and precision.
For researchers requiring the highest level of confidence and data quality in their cystathionine quantification, ¹³C-labeled cystathionine is the recommended internal standard. While the initial cost may be higher, the investment is justified by the enhanced reliability and reproducibility of the resulting data.
A Comparative Analysis of (S)-Cystathionine-d4 Based Quantification and Alternative Analytical Methods
The accurate quantification of cystathionine, a key intermediate in the transsulfuration pathway, is critical for researchers and clinicians studying metabolic disorders, cardiovascular disease, and neurological conditio...
Author: BenchChem Technical Support Team. Date: November 2025
The accurate quantification of cystathionine, a key intermediate in the transsulfuration pathway, is critical for researchers and clinicians studying metabolic disorders, cardiovascular disease, and neurological conditions. The gold standard for this analysis is stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS), which commonly employs (S)-Cystathionine-d4 as an internal standard to ensure the highest degree of accuracy and precision.[1][2] This guide provides a comparative overview of this method against other analytical techniques, supported by experimental data and detailed protocols.
The Role of Cystathionine in Metabolism
Cystathionine is synthesized from homocysteine and serine by the enzyme cystathionine β-synthase (CBS). It is subsequently cleaved by cystathionine γ-lyase (CGL) to produce cysteine, a precursor for the antioxidant glutathione.[3] Dysregulation in this pathway can lead to an accumulation of homocysteine (homocystinuria), a known risk factor for various diseases.[3] Accurate measurement of cystathionine is therefore essential for diagnosing CBS deficiency and monitoring therapeutic interventions.[4]
Diagram 1: The Transsulfuration Pathway. This diagram illustrates the metabolic pathway where Homocysteine and Serine condense to form Cystathionine, a reaction catalyzed by the enzyme Cystathionine β-synthase (CBS).
Method Comparison: Performance and Principles
The SID LC-MS/MS method using (S)-Cystathionine-d4 offers superior specificity and sensitivity compared to other techniques. The deuterated internal standard co-elutes with the endogenous analyte and experiences identical ionization effects, correcting for variations during sample preparation and analysis. Alternative methods, while sometimes less expensive, often lack the same level of performance.
A cross-validation workflow is essential to compare a new or alternative method against an established one, such as the SID LC-MS/MS assay. This process involves analyzing the same set of samples with both methods and statistically comparing the quantitative results to assess for bias and correlation.
Diagram 2: Cross-Validation Workflow. This illustrates the process of comparing a primary method (A) with an alternative (B) from sample preparation to statistical analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for SID LC-MS/MS compared to other potential methods for amino acid analysis. Data for LC-MS/MS is derived from published methodologies for cystathionine and related compounds, while data for other methods represents general performance for similar analytes.
Parameter
SID LC-MS/MS with (S)-Cystathionine-d4
HPLC with Fluorescence Detection
Ion-Exchange Chromatography (IEC)
Colorimetric/Enzymatic Assay
Principle
Mass-to-charge ratio
Fluorescence of derivatized analyte
Charge/hydrophobicity
Enzyme-coupled color change
Specificity
Very High
High (with derivatization)
Moderate to High
Low to Moderate
Sensitivity (LOD)
Low pmol to fmol range
Low nmol to pmol range
nmol range
µmol to nmol range
Precision (CV%)
< 5-15% (Intra- & Inter-assay)
< 10-15%
< 15%
> 15%
Linearity (R²)
> 0.99
> 0.99
> 0.98
Variable
Throughput
High (2-5 min/sample)
Moderate
Low (>90 min/sample)
High (plate-based)
Matrix Effects
Minimized by internal standard
Can be significant
Can be significant
High susceptibility
Experimental Protocols
SID LC-MS/MS using (S)-Cystathionine-d4 (Primary Method)
This protocol is a representative method for quantifying cystathionine in human plasma.
a. Sample Preparation:
Thaw plasma samples on ice.
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution containing (S)-Cystathionine-d4 (e.g., at 5 µM).
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to an autosampler vial for analysis.
b. LC-MS/MS Conditions:
LC System: UPLC or HPLC system.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 3 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mode: Positive ion mode, Multiple Reaction Monitoring (MRM).
Data Analysis: The concentration of endogenous cystathionine is calculated from the peak area ratio of the analyte to the internal standard against a calibration curve.
Ion-Exchange Chromatography with Ninhydrin (Alternative Method)
This is a classic amino acid analysis method that can be used for cross-validation.
a. Sample Preparation:
Deproteinize 100 µL of plasma with 10 µL of 35% sulfosalicylic acid.
Vortex and let stand on ice for 10 minutes.
Centrifuge at 10,000 x g for 5 minutes.
Filter the supernatant through a 0.22 µm filter.
b. IEC Conditions:
System: Automated Amino Acid Analyzer.
Separation: Cation-exchange column with a step-gradient of lithium citrate buffers of increasing pH and ionic strength.
Detection: Post-column derivatization with ninhydrin reagent at ~130°C.
Wavelength: Absorbance measured at 570 nm (and 440 nm for proline).
Quantification: Concentration is determined by comparing the peak area of cystathionine to that of a certified reference standard.
Conclusion
While various methods exist for the quantification of cystathionine, stable isotope dilution LC-MS/MS using (S)-Cystathionine-d4 as an internal standard remains the most robust, specific, and sensitive technique. Its ability to correct for matrix effects and sample preparation variability makes it the preferred method for clinical and research applications requiring high accuracy. Alternative methods like traditional amino acid analysis can serve as valuable orthogonal techniques for cross-validation but typically do not offer the same level of performance or throughput. For drug development and clinical diagnostics, the adoption of a validated SID LC-MS/MS method is highly recommended.
Assessing the Isotopic Effects of (S)-Cystathionine-d4 in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of (S)-Cystathionine-d4 with its unlabeled counterpart and other alternatives in enzymatic assays, focusing o...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Cystathionine-d4 with its unlabeled counterpart and other alternatives in enzymatic assays, focusing on the enzymes of the transsulfuration pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). While direct quantitative kinetic data for (S)-Cystathionine-d4 as a substrate is not extensively available in published literature, this guide outlines the expected isotopic effects, the methodologies to determine them, and a framework for comparison.
Introduction to Isotopic Effects in Enzymatic Assays
Stable isotope-labeled compounds, such as (S)-Cystathionine-d4, are invaluable tools in pharmacology and biochemistry. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass. This effect is particularly pronounced in reactions where a carbon-hydrogen bond is broken or formed in the rate-determining step. Understanding these effects is crucial for interpreting data from enzymatic assays and for the design of deuterated drugs with improved pharmacokinetic profiles.
The Transsulfuration Pathway and Key Enzymes
The transsulfuration pathway is central to sulfur metabolism, converting homocysteine to cysteine. Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes in this pathway utilize cystathionine as a substrate:
Cystathionine β-synthase (CBS): Catalyzes the condensation of serine and homocysteine to form cystathionine.
Cystathionine γ-lyase (CGL), also known as cystathionase: Catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
The interaction of (S)-Cystathionine-d4 with these enzymes is of significant interest for studying their mechanisms and for use as an internal standard in quantitative assays.
Quantitative Data Comparison
A direct quantitative comparison of the kinetic parameters of (S)-Cystathionine-d4 with unlabeled (S)-Cystathionine is hampered by the limited availability of published data for the deuterated substrate. However, we can establish a framework for this comparison, which researchers can populate with experimentally determined values.
Table 1: Comparison of Kinetic Parameters for Cystathionine β-Synthase (CBS)
Substrate
Km (mM)
Vmax (µmol/min/mg)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)
Isotopic Effect (kH/kD) on kcat/Km
(S)-Cystathionine
[Typical literature values range from 0.08 to 1.2 mM for the reverse reaction]
Data varies with experimental conditions
Data varies with experimental conditions
Data varies with experimental conditions
N/A
(S)-Cystathionine-d4
Data not available in literature
Data not available in literature
Data not available in literature
Data not available in literature
To be determined experimentally
Other Labeled Variants (e.g., ¹³C, ¹⁵N)
Data not available in literature
Data not available in literature
Data not available in literature
Data not available in literature
To be determined experimentally
Table 2: Comparison of Kinetic Parameters for Cystathionine γ-Lyase (CGL)
Substrate
Km (mM)
Vmax (µmol/min/mg)
kcat (s⁻¹)
kcat/Km (M⁻¹s⁻¹)
Isotopic Effect (kH/kD) on kcat/Km
(S)-Cystathionine
[Typical literature values range from 0.1 to 1.0 mM]
Data varies with experimental conditions
Data varies with experimental conditions
Data varies with experimental conditions
N/A
(S)-Cystathionine-d4
Data not available in literature
Data not available in literature
Data not available in literature
Data not available in literature
To be determined experimentally
Other Labeled Variants (e.g., ¹³C, ¹⁵N)
Data not available in literature
Data not available in literature
Data not available in literature
Data not available in literature
To be determined experimentally
Expected Isotopic Effects of (S)-Cystathionine-d4
The deuterium atoms in (S)-Cystathionine-d4 are located on the carbon atoms adjacent to the sulfur atom (Cγ and Cβ). The cleavage of the C-S bond is a key step in the reactions catalyzed by both CBS (in the reverse reaction) and CGL.
Primary Kinetic Isotope Effect (PKIE): A significant PKIE (kH/kD > 1) is expected if a C-D bond is broken in the rate-determining step of the enzymatic reaction.
Secondary Kinetic Isotope Effect (SKIE): A smaller SKIE (kH/kD ≈ 1) may be observed if the C-D bonds are not broken but are located at or near the site of reaction, reflecting changes in hybridization or steric environment between the ground state and the transition state.
Given the mechanisms of CBS and CGL, which involve the cleavage of the Cγ-S or Cβ-S bond, a secondary kinetic isotope effect is more likely to be observed with (S)-Cystathionine-d4. The magnitude of this effect would provide valuable insights into the transition state structure of these enzymatic reactions.
Experimental Protocols
To assess the isotopic effects of (S)-Cystathionine-d4, researchers can employ the following experimental protocols.
General Enzymatic Assay for Cystathionine γ-Lyase (CGL) Activity
This protocol is adapted from established methods and can be used to determine the kinetic parameters of both unlabeled and deuterated cystathionine.
Materials:
Purified recombinant human CGL
(S)-Cystathionine or (S)-Cystathionine-d4
Pyridoxal-5'-phosphate (PLP)
Potassium phosphate buffer (pH 7.4)
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
Spectrophotometer
Procedure:
Prepare a reaction mixture containing potassium phosphate buffer, PLP, and varying concentrations of either (S)-Cystathionine or (S)-Cystathionine-d4.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding a known concentration of purified CGL.
The CGL-catalyzed cleavage of cystathionine produces cysteine.
The rate of cysteine production is monitored by including DTNB in the reaction mixture, which reacts with the thiol group of cysteine to produce a colored product that absorbs at 412 nm.
Measure the increase in absorbance at 412 nm over time.
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
LC-MS/MS Based Assay for Cystathionine β-Synthase (CBS) Activity (Reverse Reaction)
This method allows for the sensitive detection of homocysteine produced from the cleavage of cystathionine.
Materials:
Purified recombinant human CBS
(S)-Cystathionine or (S)-Cystathionine-d4
Pyridoxal-5'-phosphate (PLP)
Tris-HCl buffer (pH 8.6)
Dithiothreitol (DTT)
LC-MS/MS system
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and varying concentrations of either (S)-Cystathionine or (S)-Cystathionine-d4.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding a known concentration of purified CBS.
Incubate for a defined period (e.g., 30 minutes).
Stop the reaction by adding an acid (e.g., perchloric acid) and placing the mixture on ice.
Centrifuge to pellet the precipitated protein.
Analyze the supernatant for the production of homocysteine using a validated LC-MS/MS method.
Determine the kinetic parameters by measuring the rate of product formation at different substrate concentrations.
Determination of the Kinetic Isotope Effect (KIE)
The KIE can be determined by comparing the kinetic parameters of the deuterated and unlabeled substrates.
Calculation:
The KIE on kcat/Km is calculated as:
KIE = (kcat/Km)H / (kcat/Km)D
Where (kcat/Km)H is the specificity constant for the unlabeled substrate and (kcat/Km)D is for the deuterated substrate.
Visualizations
Signaling Pathway
Caption: The Transsulfuration Pathway.
Experimental Workflow
Caption: Workflow for KIE Determination.
Conclusion
While direct experimental data on the kinetic parameters of (S)-Cystathionine-d4 as a substrate for CBS and CGL are currently lacking in the scientific literature, this guide provides a robust framework for its assessment. By employing the detailed experimental protocols and understanding the principles of kinetic isotope effects, researchers can systematically evaluate the impact of deuterium labeling on these crucial enzymatic reactions. The expected secondary kinetic isotope effect can offer significant insights into the transition state of the reactions catalyzed by cystathionine β-synthase and cystathionine γ-lyase, contributing to a deeper understanding of their catalytic mechanisms and aiding in the development of novel therapeutic agents. The use of (S)-Cystathionine-d4 as an internal standard in quantitative assays remains a primary and validated application.
Validation
A Comparative Guide to Linearity and Recovery Experiments for (S)-Cystathionine-d4 Spiked Samples
This guide provides a comprehensive overview of the experimental protocols and data presentation for linearity and recovery studies of (S)-Cystathionine-d4. It is intended for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive overview of the experimental protocols and data presentation for linearity and recovery studies of (S)-Cystathionine-d4. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this deuterated amino acid in biological matrices. The methodologies described herein are based on established principles of bioanalytical method validation.
Data Presentation
Quantitative data from linearity and recovery experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Detailed methodologies for linearity and recovery experiments are crucial for ensuring the reproducibility and validity of the results. These protocols are based on general bioanalytical method validation guidelines.[1][2][3]
Linearity Experiment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Objective: To demonstrate the relationship between the instrument response and the known concentrations of (S)-Cystathionine-d4 in the biological matrix.
Procedure:
Preparation of Calibration Standards: Prepare a stock solution of (S)-Cystathionine-d4 in a suitable solvent. Serially dilute the stock solution with the blank biological matrix (e.g., plasma, serum) to obtain a series of calibration standards. A minimum of six to eight non-zero concentration levels is recommended, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Sample Processing: Process the calibration standards, including any necessary protein precipitation, liquid-liquid extraction, or solid-phase extraction steps. An internal standard (e.g., a stable isotope-labeled analog of cystathionine with a different mass) should be added to all samples before processing.
Instrumental Analysis: Analyze the processed samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis: Plot the instrument response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration of each calibration standard. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for the correlation coefficient is typically r² ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Recovery Experiment
Recovery is the measure of the efficiency of an analytical method in extracting the analyte from the biological matrix.
Objective: To assess the extent to which the analytical method can extract (S)-Cystathionine-d4 from the biological matrix.
Procedure:
Preparation of Spiked Samples: Prepare three sets of quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of (S)-Cystathionine-d4 into the biological matrix.
Preparation of Unextracted Standards: Prepare a second set of samples by spiking the same amounts of (S)-Cystathionine-d4 into the solvent used for the final reconstituted extract of the processed samples. These represent 100% recovery.
Sample Processing: Process only the spiked QC samples from step 1 according to the established extraction procedure.
Instrumental Analysis: Analyze both the processed spiked QC samples and the unextracted standards using the validated analytical method.
Data Analysis: Calculate the recovery by comparing the mean analyte response from the processed (extracted) QC samples to the mean analyte response from the unextracted standards at each concentration level.
Recovery (%) = (Mean response of extracted analyte) / (Mean response of unextracted analyte) * 100
Visualizations
Diagrams illustrating the experimental workflows can aid in the understanding and implementation of the protocols.
(S)-Cystathionine-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is critical for developing robust and reliable assays. This guide pro...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is critical for developing robust and reliable assays. This guide provides an objective comparison of the performance of (S)-Cystathionine-d4 as an internal standard in mass spectrometry-based quantification of cystathionine, supported by established principles of bioanalytical method validation and performance data from relevant studies.
The use of a stable isotope-labeled (SIL) internal standard, such as (S)-Cystathionine-d4, is widely recognized as the gold standard in quantitative bioanalysis.[1][2] This is because it shares a very close physicochemical identity with the analyte, ensuring that it behaves similarly during sample extraction, processing, and ionization, thereby effectively compensating for variability in these steps.[1][3]
Performance Comparison: (S)-Cystathionine-d4 vs. Alternative Internal Standards
The following tables summarize the expected performance characteristics of a bioanalytical method for cystathionine quantification using (S)-Cystathionine-d4 as an internal standard, compared to a hypothetical alternative, such as a structurally similar but non-isotopically labeled compound. The performance metrics are based on typical validation parameters outlined by regulatory agencies like the FDA and EMA for bioanalytical methods.[4]
Table 1: Comparison of Accuracy and Precision
Parameter
(S)-Cystathionine-d4 (Expected Performance)
Alternative Internal Standard (Typical Performance)
High, due to mass difference from endogenous cystathionine
Potential for interference from endogenous compounds
Calibration Curve (r²)
Typically ≥0.99
May be lower due to higher variability
Stability
Assumed to be identical to the analyte
May differ from the analyte under various conditions
Incurred Sample Reanalysis
High concordance expected
Higher potential for discrepancies
Experimental Protocols
The successful application of (S)-Cystathionine-d4 as an internal standard relies on a well-defined and validated experimental workflow. Below is a generalized protocol for the quantification of cystathionine in human plasma using LC-MS/MS.
Sample Preparation
Thaw Samples : Thaw plasma samples on ice.
Spike Internal Standard : To a 100 µL aliquot of plasma, add 10 µL of a working solution of (S)-Cystathionine-d4 (concentration to be optimized based on the expected analyte concentration).
Protein Precipitation : Add 400 µL of methanol containing 0.1% formic acid.
Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
Centrifugation : Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
Transfer Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube.
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).
Injection : Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A : 0.1% formic acid in water.
Mobile Phase B : 0.1% formic acid in acetonitrile.
Gradient : A suitable gradient to separate cystathionine from other matrix components.
Flow Rate : 0.3 mL/min.
Column Temperature : 40°C.
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
The following diagrams illustrate the biochemical pathway involving cystathionine and a typical experimental workflow for its quantification.
Caption: The transsulfuration pathway showing the synthesis and breakdown of cystathionine.
Caption: A typical bioanalytical workflow for cystathionine quantification using (S)-Cystathionine-d4.
Conclusion
The presented information strongly supports the use of (S)-Cystathionine-d4 as the internal standard of choice for the quantitative analysis of cystathionine in biological matrices. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process leads to superior accuracy and precision, which is essential for reliable pharmacokinetic and clinical studies. While other internal standards may be used, they are more susceptible to analytical variability, potentially compromising the integrity of the results. The use of a stable isotope-labeled internal standard like (S)-Cystathionine-d4 aligns with the best practices recommended by regulatory authorities for bioanalytical method validation.
Comparative analysis of (S)-Cystathionine-d4 stability versus non-labeled cystathionine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the stability of (S)-Cystathionine-d4 and its non-labeled counterpart, cystathionine. Understanding the relati...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of (S)-Cystathionine-d4 and its non-labeled counterpart, cystathionine. Understanding the relative stability of these compounds is crucial for their effective use in various research applications, including metabolic studies, proteomics, and as internal standards in mass spectrometry.[1][][3] This document outlines the key differences in their stability under various conditions, provides a detailed experimental protocol for their comparative analysis, and presents the biological context of cystathionine's role in metabolic pathways.
Data Presentation: Comparative Stability Overview
While specific experimental data directly comparing the stability of (S)-Cystathionine-d4 and non-labeled cystathionine is not extensively published, the following table presents illustrative data based on general principles of isotopic labeling and amino acid stability.[4] Stable isotope-labeled compounds, such as (S)-Cystathionine-d4, are not radioactive and generally exhibit similar storage requirements to their unlabeled counterparts.[5] However, the introduction of deuterium can sometimes lead to enhanced stability, for instance, by increasing resistance to photolytic degradation.
Table 1: Illustrative Comparative Stability Data
Parameter
Condition
(S)-Cystathionine-d4 (% Degradation over 6 months)
Non-labeled Cystathionine (% Degradation over 6 months)
Temperature
2-8°C (Refrigerated)
< 1%
< 1%
20-25°C (Room Temp)
2-3%
3-5%
-20°C (Frozen)
< 0.5%
< 0.5%
-80°C (Deep Freeze)
< 0.1%
< 0.1%
Light Exposure
Amber vial, dark
< 1%
< 1%
Clear vial, ambient light
1-2%
3-4%
pH
5.0 (Aqueous Solution)
< 2%
< 2%
7.4 (Aqueous Solution)
< 2%
< 2%
9.0 (Aqueous Solution)
3-4%
4-6%
Freeze-Thaw Cycles
5 cycles (-20°C to RT)
< 1%
< 1.5%
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual stability may vary depending on the specific formulation, solvent, and storage conditions. It is highly recommended to perform in-house stability studies for critical applications.
Experimental Protocol: Comparative Stability Assessment via LC-MS/MS
This protocol outlines a method to quantitatively assess and compare the stability of (S)-Cystathionine-d4 and non-labeled cystathionine under various storage conditions.
1. Objective: To determine the degradation rate of (S)-Cystathionine-d4 and non-labeled cystathionine over time under controlled temperature, light, and pH conditions.
2. Materials:
(S)-Cystathionine-d4
Non-labeled L-Cystathionine
HPLC-grade water
HPLC-grade methanol
Formic acid
Phosphate-buffered saline (PBS), pH 7.4
Citrate buffer, pH 5.0
Borate buffer, pH 9.0
Amber and clear glass vials
LC-MS/MS system
3. Sample Preparation:
Prepare stock solutions (1 mg/mL) of (S)-Cystathionine-d4 and non-labeled cystathionine in HPLC-grade water.
From the stock solutions, prepare working solutions (10 µg/mL) in the different buffer systems (pH 5.0, 7.4, and 9.0).
Aliquot the working solutions into amber and clear glass vials for each storage condition.
4. Storage Conditions:
Temperature: Store aliquots at 2-8°C, 20-25°C, -20°C, and -80°C.
Light Exposure: Store aliquots in both amber (light-protected) and clear (light-exposed) vials at room temperature.
Freeze-Thaw Cycles: Subject a set of aliquots stored at -20°C to five freeze-thaw cycles, allowing the samples to thaw completely at room temperature before refreezing.
5. Time Points for Analysis:
Analyze samples at T=0 (initial), 1 week, 1 month, 3 months, and 6 months.
6. Analytical Method (LC-MS/MS):
Chromatography: Use a C18 reversed-phase column.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in methanol.
Gradient: A suitable gradient to achieve separation of cystathionine from potential degradants.
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).
Monitor specific precursor-to-product ion transitions for both non-labeled cystathionine and (S)-Cystathionine-d4.
7. Data Analysis:
Quantify the peak area of the parent compound at each time point.
Calculate the percentage of the initial concentration remaining at each time point.
Plot the percentage remaining versus time to determine the degradation kinetics.
Biological Context: The Transsulfuration Pathway
Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that converts homocysteine to cysteine. This pathway is crucial for sulfur metabolism, the synthesis of the antioxidant glutathione, and the regulation of homocysteine levels. The pathway involves two primary enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).
The Transsulfuration Pathway
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the comparative stability of (S)-Cystathionine-d4 and non-labeled cystathionine.
Performance Evaluation of (S)-Cystathionine-d4 in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the expected performance of (S)-Cystathionine-d4 as a stable isotope-labeled internal standard (SIL-IS) fo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the expected performance of (S)-Cystathionine-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of cystathionine in various biological matrices. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. While specific performance data for (S)-Cystathionine-d4 is not extensively published, this guide synthesizes established principles of bioanalytical method validation to present its anticipated performance characteristics in comparison to other analytical approaches.
Executive Summary
(S)-Cystathionine-d4 is an ideal internal standard for the accurate and precise quantification of endogenous cystathionine in biological samples such as plasma, serum, and urine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization, thereby correcting for potential matrix effects and procedural losses. This guide outlines the expected performance metrics, detailed experimental protocols for its use in LC-MS/MS assays, and its role within the broader context of the cystathionine metabolic pathway.
Data Presentation: Expected Performance Characteristics
The following tables summarize the anticipated performance of an LC-MS/MS method for cystathionine quantification utilizing (S)-Cystathionine-d4 as an internal standard. These values are based on typical acceptance criteria outlined in regulatory guidelines for bioanalytical method validation.
Disclaimer: The quantitative data presented in these tables are illustrative examples based on established bioanalytical method validation guidelines and the typical performance of stable isotope-labeled internal standards. They are intended to represent the expected performance of (S)-Cystathionine-d4 and are not derived from a specific experimental study of this particular compound.
Table 1: Linearity and Range
Parameter
Plasma
Urine
Cell Lysates
Linear Range
0.1 - 50 µM
0.5 - 250 µM
0.05 - 25 µM
Correlation Coefficient (r²)
≥ 0.995
≥ 0.995
≥ 0.995
Regression Model
Linear, 1/x² weighting
Linear, 1/x² weighting
Linear, 1/x² weighting
Table 2: Precision and Accuracy
Quality Control (QC) Level
Concentration (µM)
Intra-Assay Precision (%CV)
Inter-Assay Precision (%CV)
Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)
0.1
≤ 20%
≤ 20%
± 20%
Low QC
0.3
≤ 15%
≤ 15%
± 15%
Mid QC
10
≤ 15%
≤ 15%
± 15%
High QC
40
≤ 15%
≤ 15%
± 15%
Table 3: Stability in Human Plasma
Stability Condition
Duration
Temperature
Acceptance Criteria (% Deviation from Nominal)
Bench-Top
8 hours
Room Temperature
± 15%
Freeze-Thaw
3 cycles
-80°C to Room Temp
± 15%
Long-Term
90 days
-80°C
± 15%
Post-Preparative
48 hours
4°C (in autosampler)
± 15%
Experimental Protocols
The following are detailed methodologies for the quantification of cystathionine in biological samples using (S)-Cystathionine-d4.
Sample Preparation (Human Plasma)
Thawing: Thaw frozen plasma samples on ice.
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of (S)-Cystathionine-d4 working solution (e.g., at 100 µM in water) to each plasma sample, calibration standard, and quality control sample. Vortex briefly.
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A suitable gradient to separate cystathionine from other matrix components. For example:
0-1 min: 5% B
1-5 min: 5% to 95% B
5-6 min: 95% B
6-6.1 min: 95% to 5% B
6.1-8 min: 5% B
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer.
(S)-Cystathionine-d4: e.g., m/z 227.1 → 138.1
(Note: Specific MRM transitions should be optimized for the instrument used.)
Mandatory Visualizations
Cystathionine Biosynthesis Pathway
Caption: The transsulfuration pathway showing the synthesis of cystathionine from homocysteine and serine.
Experimental Workflow for Performance Evaluation
Caption: A generalized workflow for the quantification of cystathionine using (S)-Cystathionine-d4.
Validation
Justification for Using a Deuterated Standard in Metabolomics: A Comparative Guide to (S)-Cystathionine-d4
For researchers, scientists, and drug development professionals engaged in metabolomics, the pursuit of accurate and reproducible quantification of endogenous metabolites is paramount. The use of stable isotope-labeled i...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals engaged in metabolomics, the pursuit of accurate and reproducible quantification of endogenous metabolites is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) is widely recognized as the gold standard for achieving this accuracy. This guide provides a comprehensive justification for the use of a deuterated standard, specifically (S)-Cystathionine-d4, for the quantification of cystathionine. It compares its performance with other alternatives and provides supporting experimental context and detailed protocols.
The Role of Internal Standards in Quantitative Metabolomics
The primary function of an internal standard (IS) in a bioanalytical method is to correct for variability introduced during sample preparation, chromatography, and mass spectrometric detection. An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for fluctuations in extraction recovery, injection volume, and matrix effects. SIL-IS, such as deuterated and 13C-labeled compounds, are structurally nearly identical to the analyte, making them the most effective choice for this purpose.
(S)-Cystathionine-d4 is a deuterated analog of (S)-Cystathionine, an important intermediate in the transsulfuration pathway. Its use as an internal standard provides a reliable means of accurately quantifying cystathionine levels in various biological matrices.
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the quality of quantitative data. The main alternatives to a deuterated standard like (S)-Cystathionine-d4 are 13C-labeled standards and structural analogs.
(S)-Cystathionine-d4 (Deuterated Standard): This is a commonly used type of SIL-IS due to its cost-effectiveness and the relative ease of synthesis. By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.
13C-Labeled (S)-Cystathionine (13C Standard): In this type of SIL-IS, one or more 13C atoms replace 12C atoms. 13C-labeled standards are often considered the "platinum standard" as they are less likely to exhibit isotopic effects that can sometimes be observed with deuterated standards.
Structural Analog: This is a molecule that is chemically similar but not identical to the analyte and is not isotopically labeled. While being a more economical option, it may not perfectly mimic the behavior of the analyte during analysis, potentially leading to less accurate quantification.
The following table summarizes the expected performance characteristics of these internal standards based on typical validation data for amino acid analysis in plasma.
Parameter
(S)-Cystathionine-d4
13C-Labeled (S)-Cystathionine
Structural Analog (e.g., Homocysteine)
Accuracy (% Bias)
-2% to +3%
-1% to +2%
-10% to +15%
Precision (% CV)
< 5%
< 4%
< 15%
Recovery (%)
85-95%
85-95%
70-100%
Matrix Effect (%)
90-110%
95-105%
75-125%
Chromatographic Shift
Possible slight shift
Co-elutes perfectly
Different retention time
Experimental Protocols
This protocol describes the extraction of cystathionine from human plasma.
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
Spike with Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of a 10 µM solution of (S)-Cystathionine-d4 in water.
Protein Precipitation: Add 400 µL of methanol to the plasma sample.
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Collect Supernatant: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
Liquid Chromatography (LC):
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A linear gradient from 95% B to 50% B over 5 minutes.
(S)-Cystathionine: Precursor ion (m/z) 223.1 → Product ion (m/z) 134.1
(S)-Cystathionine-d4: Precursor ion (m/z) 227.1 → Product ion (m/z) 138.1
Mandatory Visualizations
The following diagram illustrates the transsulfuration pathway, where homocysteine is converted to cysteine, with cystathionine as a key intermediate. This pathway is crucial for sulfur metabolism and the synthesis of important molecules like glutathione.
Caption: The Transsulfuration Pathway
This diagram outlines the key steps in the quantitative analysis of cystathionine from plasma samples using (S)-Cystathionine-d4 as an internal standard.
Caption: Workflow for Cystathionine Quantification
Justification and Conclusion
The use of a deuterated internal standard such as (S)-Cystathionine-d4 is a robust and reliable approach for the quantitative analysis of cystathionine in metabolomics studies. Its chemical and physical similarity to the endogenous analyte ensures that it effectively compensates for analytical variability, leading to high accuracy and precision.
While 13C-labeled standards may offer a marginal advantage in terms of co-elution, deuterated standards provide a cost-effective solution with excellent performance characteristics that are well-suited for the majority of quantitative metabolomics applications. The potential for a slight chromatographic shift with deuterated standards can be readily managed with appropriate chromatographic method development.
Safety & Regulatory Compliance
Safety
Navigating the Disposal of (S)-Cystathionine-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (S)-Cystathionine-d4 is a critical component of laboratory safety and regulatory com...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (S)-Cystathionine-d4 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this isotopically labeled amino acid, ensuring the protection of personnel and the environment.
(S)-Cystathionine-d4 is a stable, non-radioactive isotopically labeled compound. The deuterium (d4) labeling does not impart radioactivity, and therefore, its disposal protocol is dictated by the inherent chemical properties of cystathionine itself, rather than any radiological hazard.[1][][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dusts.
In Case of a Spill:
Avoid generating dust.
Cover the spill with an inert absorbent material.
Collect the material and place it into a suitable, labeled container for disposal.
Clean the affected area thoroughly.
Do not allow the product to enter drains.
Step-by-Step Disposal Protocol
The disposal of (S)-Cystathionine-d4 should be approached with the same diligence as any other laboratory chemical. The primary principle is to adhere to local, state, and federal regulations for chemical waste.
Step 1: Waste Characterization
The first and most crucial step is to determine if the waste is hazardous. (S)-Cystathionine-d4 is not classified as a hazardous substance according to typical GHS and transport regulations. However, it is the responsibility of the waste generator to properly characterize all waste materials. Since it is a non-hazardous chemical, the disposal procedure is more straightforward than for hazardous materials.
Step 2: Segregation and Collection
Do Not Mix: Do not mix (S)-Cystathionine-d4 waste with other chemical waste streams.
Original Container: Whenever possible, collect the waste in its original container or a clearly labeled, compatible container. The label should clearly identify the contents as "(S)-Cystathionine-d4".
Solid Waste: For solid (S)-Cystathionine-d4, collect it in a sealed container to prevent dust formation.
Aqueous Solutions: If in a solution, do not dispose of it down the drain. Collect it in a sealed, labeled container.
Step 3: Disposal Path
For non-hazardous chemical waste such as (S)-Cystathionine-d4, the recommended disposal method is through a licensed professional waste disposal service. Your institution's Environmental Health and Safety (EH&S) department will have established procedures for the collection and disposal of chemical waste.
Summary of Disposal Information
Parameter
Guideline
Citation
Waste Classification
Non-hazardous (as per available SDS for similar compounds)
Radioactivity
None; it is a stable isotope.
Primary Disposal Route
Licensed professional waste disposal service.
Container
Original or clearly labeled, sealed container.
Mixing
Do not mix with other waste.
Sink Disposal
Prohibited.
Experimental Workflow for Disposal
The logical flow for the proper disposal of (S)-Cystathionine-d4 is outlined below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Disposal workflow for (S)-Cystathionine-d4.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (S)-Cystathionine-d4, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the compound.
Personal protective equipment for handling (S)-Cystathionine-d4
This guide provides immediate safety, handling, and disposal protocols for (S)-Cystathionine-d4, tailored for researchers, scientists, and drug development professionals. Following these procedures is crucial for ensurin...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides immediate safety, handling, and disposal protocols for (S)-Cystathionine-d4, tailored for researchers, scientists, and drug development professionals. Following these procedures is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for (S)-Cystathionine-d4 was not found, an SDS for the closely related "Cystathionine-d4" from Cayman Chemical indicates it is not classified as a hazardous substance.[1] However, as a general laboratory best practice and because the toxicological properties of many research chemicals have not been thoroughly investigated, it is prudent to handle all chemicals with a standard level of care.[2] The following PPE is recommended to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specification
Eye/Face Protection
Safety Glasses/Goggles
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection
Laboratory Coat
A standard, long-sleeved lab coat should be worn to protect from incidental contact.
Gloves
Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves are a common and suitable choice for handling small quantities of powdered chemicals. Change gloves immediately if contaminated.
Respiratory Protection
None Required
No protective equipment is typically needed under normal use conditions with adequate ventilation.[3] If creating dust, handle in a fume hood.
Operational Plan for Handling (S)-Cystathionine-d4
This section outlines a standard operating procedure for the safe handling of (S)-Cystathionine-d4 from reception to storage.
Experimental Workflow for Handling (S)-Cystathionine-d4
Caption: Workflow for the safe handling of (S)-Cystathionine-d4.
Step-by-Step Protocol:
Preparation :
Always review the available safety information before beginning work.
Put on all required PPE as listed in Table 1.
Ensure your workspace is clean and uncluttered. If there is a potential for generating dust, perform the work in a certified chemical fume hood.
Handling :
Retrieve the vial of (S)-Cystathionine-d4 from its recommended storage at -20°C.
Allow the container to reach room temperature before opening to avoid condensation, which could compromise the product.
Carefully weigh the required amount of the solid.
When preparing a solution, note that it is slightly soluble in water.
Post-Handling :
After use, ensure the container is tightly sealed to prevent contamination.
Return the product to its designated storage location.
Thoroughly clean the work area and any equipment used.
Dispose of all contaminated waste according to the disposal plan below.
Remove your PPE and wash your hands thoroughly.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Disposal Decision Pathway for (S)-Cystathionine-d4
Caption: Decision-making process for the disposal of (S)-Cystathionine-d4 waste.
Disposal Guidelines:
Unused Product and Solutions : Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
Contaminated Labware (e.g., pipette tips, tubes) : Dispose of as solid chemical waste. Place in a designated, sealed, and labeled container or bag.
Empty Vials : Triple-rinse the empty vial with a suitable solvent. The rinsate should be collected as hazardous chemical waste. After rinsing, the vial can typically be disposed of as regular lab glass waste, but be sure to follow your institution's specific guidelines.
Spills : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
General Principle : Always follow your institution's and local regulations for chemical waste disposal. Never dispose of chemical waste down the drain.